Product packaging for 2-Bromophenyl methyl sulfone(Cat. No.:CAS No. 33951-33-6)

2-Bromophenyl methyl sulfone

Cat. No.: B1266279
CAS No.: 33951-33-6
M. Wt: 235.1 g/mol
InChI Key: KEBPSJRKAZKUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromophenyl methyl sulfone is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO2S B1266279 2-Bromophenyl methyl sulfone CAS No. 33951-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPSJRKAZKUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187569
Record name Benzene, 1-bromo-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33951-33-6
Record name Benzene, 1-bromo-2-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033951336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromophenyl methyl sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromophenyl Methyl Sulfone for Reaction Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromophenyl methyl sulfone, a compound of interest in organic synthesis and medicinal chemistry. This document is intended to serve as a foundational resource for professionals engaged in reaction kinetics analysis, process development, and drug discovery by consolidating essential data on its physical characteristics, spectroscopic profile, and reactivity.

Core Physicochemical Properties

This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1. This data is crucial for designing experimental setups, particularly for kinetic studies where temperature, pressure, and solubility are critical parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇BrO₂S[1]
Molecular Weight 235.10 g/mol [1]
CAS Number 33951-33-6
Appearance White solid/powder[2]
Melting Point 106-110 °C
Boiling Point Data not available
Solubility Soluble in methanol.[2] Further quantitative data in common organic solvents is not readily available.[2]

Spectroscopic Profile

Spectroscopic data is fundamental for the identification and characterization of this compound, and for monitoring its transformation during kinetic experiments.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available spectrum for this compound is not readily accessible, typical chemical shifts for related aryl sulfones can provide an expected range for its proton and carbon signals. The aromatic protons are expected in the range of 7.0-8.5 ppm, while the methyl protons of the sulfone group would likely appear as a singlet around 3.0-3.5 ppm. For ¹³C NMR, aromatic carbons typically resonate between 120-140 ppm, with the carbon attached to the sulfonyl group appearing more downfield.[3][4][5] The methyl carbon of the sulfone would be expected in the 40-45 ppm range.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of an aryl sulfone is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1120-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[6][7] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C in-ring stretching vibrations for the aromatic ring generally appear in the 1400-1600 cm⁻¹ region.[8][9]

2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) for this compound would be expected at m/z 235 and 237, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[10][11] Common fragmentation patterns for aryl sulfones include the loss of the methyl group (•CH₃), sulfur dioxide (SO₂), and the bromine atom (•Br).[11][12] The fragmentation analysis is a powerful tool for confirming the structure of reaction products and intermediates in kinetic studies.[13]

Synthesis and Reactivity

3.1. Synthesis of this compound

A common synthetic route to aryl methyl sulfones involves a two-step process starting from the corresponding substituted benzenesulfonyl chloride.[14] This involves reduction of the sulfonyl chloride to a sulfinate, followed by methylation. Another approach is the oxidation of the corresponding sulfide, 2-bromophenyl methyl sulfide.[15]

Below is a generalized workflow for the synthesis of this compound.

G Synthesis of this compound cluster_0 Route 1: From Sulfonyl Chloride cluster_1 Route 2: From Thioether 2-Bromobenzenesulfonyl chloride 2-Bromobenzenesulfonyl chloride Sodium 2-bromobenzenesulfinate Sodium 2-bromobenzenesulfinate 2-Bromobenzenesulfonyl chloride->Sodium 2-bromobenzenesulfinate Reduction (e.g., with Na2SO3) 2-Bromophenyl methyl sulfone_1 This compound Sodium 2-bromobenzenesulfinate->2-Bromophenyl methyl sulfone_1 Methylation (e.g., with (CH3)2SO4) 2-Bromothioanisole 2-Bromothioanisole 2-Bromophenyl methyl sulfone_2 This compound 2-Bromothioanisole->2-Bromophenyl methyl sulfone_2 Oxidation (e.g., with H2O2 or m-CPBA)

Caption: Common synthetic routes to this compound.

3.2. Reactivity and Considerations for Kinetic Studies

The sulfone group is generally stable and electron-withdrawing, which influences the reactivity of the aromatic ring.[16] The bromine atom on the phenyl ring is susceptible to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be a subject of kinetic investigation.[17] The C-S bond in aryl sulfones can also participate in certain catalytic cross-coupling reactions.[17]

Due to the stability of the sulfone group, reactions often target the C-Br bond. Nucleophilic aromatic substitution reactions are also possible, with the kinetics being influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocols for Reaction Kinetics

While specific kinetic data for this compound is not widely published, the following outlines a general experimental approach for determining the kinetics of its reactions, for instance, in a nucleophilic substitution or a cross-coupling reaction.

4.1. General Experimental Setup

A typical kinetic experiment would involve a temperature-controlled reaction vessel, precise addition of reactants, and a method for monitoring the reaction progress over time. This can be achieved through in-situ monitoring (e.g., using spectroscopic methods like UV-Vis or NMR if suitable probes are available) or by quenching aliquots of the reaction mixture at specific time points for subsequent analysis.

4.2. Monitoring Reaction Progress

The choice of analytical technique to monitor the reaction kinetics is crucial. Common methods include:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for separating and quantifying the reactant, product, and any major intermediates over time. A stable internal standard is typically used to ensure accuracy.

  • NMR Spectroscopy: If the proton or fluorine (if applicable) signals of the reactant and product are well-resolved, ¹H or ¹⁹F NMR can be used to determine their relative concentrations in the reaction mixture at various time points.

  • UV-Vis Spectroscopy: If the reactant or product has a distinct chromophore and its molar absorptivity is known, UV-Vis spectroscopy can be a convenient method for continuous monitoring of the reaction.

4.3. Data Analysis

The concentration data obtained at different time points is then used to determine the reaction rate, order, and rate constant. This is typically done by plotting the concentration of a reactant or product as a function of time and fitting the data to the appropriate integrated rate law (e.g., for zero, first, or second-order reactions). The effect of temperature on the reaction rate can be studied by performing the experiment at different temperatures and using the Arrhenius equation to calculate the activation energy.

Below is a generalized workflow for a kinetic study.

G General Workflow for a Kinetic Study Start Start ReactionSetup Reaction Setup (Temperature Control, Stirring) Start->ReactionSetup ReactantAddition Precise Addition of Reactants ReactionSetup->ReactantAddition Monitoring Monitoring Reaction Progress (e.g., HPLC, GC, NMR) ReactantAddition->Monitoring DataCollection Data Collection (Concentration vs. Time) Monitoring->DataCollection DataAnalysis Data Analysis (Rate Law, Rate Constant) DataCollection->DataAnalysis ActivationEnergy Determine Activation Energy (Varying Temperature) DataAnalysis->ActivationEnergy End End ActivationEnergy->End

Caption: A generalized workflow for conducting a reaction kinetics study.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This guide provides a starting point for researchers working with this compound. For specific applications, it is recommended to consult the primary literature and perform appropriate safety and experimental validations.

References

An In-depth Technical Guide to the Solubility of 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-bromophenyl methyl sulfone in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining solubility, namely the shake-flask method and potentiometric titration. Furthermore, a general synthesis pathway for this compound is outlined and visualized. While direct solubility values could not be provided, this guide equips researchers with the necessary methodologies to generate this critical data in their own laboratories.

Introduction to this compound

This compound (CAS No: 33951-33-6) is a chemical compound with the molecular formula C₇H₇BrO₂S and a molecular weight of 235.10 g/mol .[1][2] It is a solid at room temperature with a melting point in the range of 106-110 °C.[1] As an organosulfur compound, it and its isomers, such as 4-bromophenyl methyl sulfone, are utilized in various chemical syntheses. The sulfone functional group is a key structural motif in many pharmaceutical and agrochemical compounds.[3] Understanding the solubility of such compounds is critical for their application in drug design, development, and formulation, as solubility directly impacts bioavailability and efficacy.

Solubility of this compound

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. This represents a significant data gap for researchers working with this compound.

However, qualitative solubility information is available for the related isomer, 4-bromophenyl methyl sulfone, which is reported to be soluble in methanol. This information is presented in the table below to provide a preliminary indication of the types of solvents that might be effective for the 2-bromo isomer. It is important to note that positional isomerism can significantly impact physical properties, including solubility, and therefore, experimental verification is crucial.

Table 1: Solubility Data for Bromophenyl Methyl Sulfone Derivatives

CompoundSolventTemperature (°C)SolubilityData Type
This compoundEthanolNot ReportedData Not Available-
This compoundMethanolNot ReportedData Not Available-
This compoundAcetoneNot ReportedData Not Available-
This compoundTolueneNot ReportedData Not Available-
This compoundEthyl AcetateNot ReportedData Not Available-
This compoundDichloromethaneNot ReportedData Not Available-
This compoundAcetonitrileNot ReportedData Not Available-
4-Bromophenyl methyl sulfoneMethanolNot ReportedSolubleQualitative

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound, this section provides detailed methodologies for two widely accepted experimental techniques.

Shake-Flask Method

The shake-flask method is a classical and widely used technique for determining thermodynamic solubility.[4][5][6][7][8]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent in a sealed container by agitation at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear solution is measured.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Weigh an excess amount of this compound into a glass flask or vial with a screw cap. The excess amount ensures that a saturated solution is formed.

    • Add a known volume of the desired organic solvent (e.g., ethanol, methanol, acetone).

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[4][8]

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating solid particles, a filter (e.g., a 0.45 µm PTFE syringe filter) should be attached to the syringe.

    • Alternatively, the solution can be centrifuged at high speed to pellet the undissolved solid before taking a sample of the supernatant.[4][5]

  • Concentration Analysis:

    • Accurately dilute the obtained saturated solution with a known volume of a suitable solvent.

    • Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations.

      • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[4][7]

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

Potentiometric Titration Method

For ionizable compounds, the potentiometric titration method can be a rapid and accurate way to determine the intrinsic solubility and the solubility-pH profile.[9][10][11] While this compound is not strongly ionizable, this method is valuable for drug development professionals who often work with acidic or basic compounds.

Principle: The method involves the titration of a saturated solution of an ionizable compound with a strong acid or base. The change in pH is monitored, and the point at which the solid starts to dissolve or precipitate is used to calculate the intrinsic solubility.

Detailed Protocol:

  • Apparatus Setup:

    • Use a temperature-controlled titration vessel equipped with a calibrated pH electrode, a stirrer, and a precision burette for titrant delivery.

  • Sample Preparation:

    • Add a known amount of the ionizable compound to a known volume of an aqueous or co-solvent medium in the titration vessel. Ensure there is an excess of the solid compound.

  • Titration:

    • Allow the suspension to equilibrate while stirring.

    • Titrate the suspension with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

    • Record the pH of the solution after each addition of the titrant, ensuring that the pH reading is stable before the next addition.

  • Data Analysis:

    • Plot the pH as a function of the volume of titrant added.

    • The resulting titration curve will show a change in slope when the solution is no longer saturated and all the solid has dissolved (or when precipitation begins).

    • Specialized software is often used to analyze the titration data and calculate the intrinsic solubility (the solubility of the neutral form of the compound) and the pKa.[9][10]

Synthesis of this compound

A common route for the synthesis of phenyl methyl sulfone derivatives involves a two-step process of reduction followed by methylation, starting from the corresponding substituted benzenesulfonyl chloride.[12]

The following diagram illustrates a general workflow for the synthesis of this compound.

Synthesis_Workflow Start 2-Bromobenzenesulfonyl chloride Reduction Reduction (e.g., with Sodium Sulfite) Start->Reduction Step 1 Intermediate Sodium 2-bromobenzenesulfinate Reduction->Intermediate Methylation Methylation (e.g., with Methyl Sulfate) Intermediate->Methylation Step 2 Product 2-Bromophenyl methyl sulfone Methylation->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure 2-Bromophenyl methyl sulfone Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide has addressed the topic of this compound solubility. While a direct search for quantitative data proved unfruitful, this document provides researchers with the necessary tools to obtain this information independently. The detailed experimental protocols for the shake-flask and potentiometric titration methods offer a clear path to determining the solubility of this compound in various organic solvents. Furthermore, the provided synthesis workflow offers context for the production of this chemical. The authors recommend that researchers generate and publish solubility data for this compound to fill the existing knowledge gap and benefit the wider scientific community.

References

Spectroscopic Analysis of 2-Bromophenyl Methyl Sulfone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-bromophenyl methyl sulfone, a key intermediate in the synthesis of various biologically active compounds. This document details the instrumental analysis techniques used to elucidate and confirm the structure of this compound and its derivatives, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound (also known as 1-bromo-2-(methylsulfonyl)benzene) is an aromatic sulfone containing a bromine atom and a methylsulfonyl group attached to a benzene ring.[1] Its chemical formula is C₇H₇BrO₂S, and it has a molecular weight of approximately 235.10 g/mol .[1] The structural features of this molecule give rise to characteristic spectroscopic signatures that are essential for its identification and characterization.

Diagram 1: General Structure of this compound

G cluster_0 a Br b S c O b->c d O b->d e CH3 b->e p1 p1->a p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->b p6->p1

Caption: General structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ displays characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm) due to the influence of the electron-withdrawing sulfonyl group and the bromine atom. The methyl protons of the sulfonyl group appear as a sharp singlet in the upfield region (δ 3.0-3.5 ppm).

Table 1: ¹H NMR Spectral Data of this compound and Related Derivatives

CompoundSolventChemical Shift (δ ppm) and Multiplicity
This compoundDMSO-d₆Aromatic protons (multiplet), Methyl protons (singlet)[2]
4-Bromophenyl methyl sulfoneDMSO-d₆7.87-7.89 (m, 4H), 3.25 (s, 3H)[3]
Phenyl methyl sulfoneDMSO-d₆7.65-7.77 (m, 3H), 7.94-7.96 (m, 2H), 3.23 (s, 3H)[3]
4-Chlorophenyl methyl sulfoneCDCl₃7.54-7.58 (m, 2H), 7.88-7.91 (m, 2H), 3.06 (s, 3H)[4]
4-Methoxyphenyl methyl sulfoxideCDCl₃7.01-7.03 (m, 2H), 7.52-7.70 (m, 2H), 3.84 (s, 3H), 2.69 (s, 3H)[4]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect to see signals for the six aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon attached to the bromine appearing at a characteristic chemical shift.

Table 2: ¹³C NMR Spectral Data of Bromophenyl Methyl Sulfone Derivatives

CompoundSolventChemical Shift (δ ppm)
4-Bromophenyl methyl sulfoneDMSO-d₆140.04, 132.45, 129.05, 127.68, 43.39[3]
Phenyl methyl sulfoneDMSO-d₆140.84, 133.60, 129.41, 126.90, 43.51[3]
4-Chlorophenyl methyl sulfoneCDCl₃140.44, 138.97, 129.68, 128.89, 44.51[4]
4-Methoxyphenyl methyl sulfoxideCDCl₃161.90, 136.44, 125.40, 114.78, 55.46, 43.90[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong characteristic absorption bands for the sulfonyl group (SO₂). These typically appear as two distinct bands corresponding to asymmetric and symmetric stretching vibrations.

Key IR Absorption Bands for Sulfones:

  • Asymmetric SO₂ Stretch: 1350-1300 cm⁻¹

  • Symmetric SO₂ Stretch: 1160-1120 cm⁻¹

The spectrum would also exhibit bands corresponding to C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio) is expected.

Expected Fragmentation Pathways:

The fragmentation of this compound is likely to involve the cleavage of the C-S and S-C bonds. Common fragmentation pathways for aromatic sulfones include the loss of the methyl group (•CH₃), the sulfonyl group (SO₂), or the entire methylsulfonyl group (•SO₂CH₃). The presence of the bromine atom will be a key indicator in identifying bromine-containing fragments.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A This compound Derivative B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation B->E C->E D->E F Purity Assessment E->F

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration will depend on the ionization technique used.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition:

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with electrons. The resulting ions are then analyzed.

    • ESI-MS: Infuse the sample solution into the ESI source. The solvent is evaporated, and the analyte is ionized. The resulting ions are then introduced into the mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the ions.

Diagram 3: Potential Mass Spectrometry Fragmentation Pathways

G M [M]⁺˙ This compound F1 Loss of •CH₃ M->F1 F2 Loss of SO₂ M->F2 F3 Loss of •Br M->F3 Frag1 [M - CH₃]⁺ F1->Frag1 Frag2 [M - SO₂]⁺˙ F2->Frag2 Frag3 [M - Br]⁺ F3->Frag3

Caption: Potential fragmentation pathways in mass spectrometry.

This guide provides a foundational understanding of the spectroscopic techniques employed in the characterization of this compound and its derivatives. For detailed analysis of specific derivatives, it is recommended to consult the primary research literature.

References

Thermal Stability of 2-Bromophenyl Methyl Sulfone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

General Thermal Stability of Aromatic Sulfones

Aromatic sulfones are generally recognized for their high thermal stability. The sulfone group (R-SO₂-R') is inherently robust, and when flanked by two aromatic rings, as in diphenyl sulfone, the stability is further enhanced. The onset of thermal decomposition for many substituted diphenyl sulfone derivatives occurs at temperatures well above 300°C. For instance, various diphenyl sulfone derivatives have shown decomposition temperatures (defined as the temperature at which 5% weight loss occurs) in the range of 380°C to 462°C when analyzed by thermogravimetric analysis (TGA).[1] However, the introduction of different substituents on the aromatic rings can influence the overall thermal stability.

For sulfone-containing drugs, the thermal decomposition can sometimes occur at lower temperatures depending on the overall molecular structure and the presence of other functional groups. For example, the drug dapsone, which contains a diaminodiphenyl sulfone core, is thermally stable up to 339°C.[2] This suggests that while the sulfone group itself is stable, other parts of a molecule can initiate decomposition at lower temperatures.

The melting point of 2-Bromophenyl methyl sulfone is reported to be in the range of 106-110°C. It is expected that the compound is thermally stable well above its melting point.

Anticipated Thermal Decomposition Profile

Based on the data from analogous compounds, the thermal decomposition of this compound is likely to proceed via homolytic cleavage of the C-S bonds at elevated temperatures. This would lead to the formation of radical species, which can then undergo a variety of subsequent reactions, including fragmentation and recombination. The primary decomposition products are expected to be sulfur dioxide (SO₂) and various brominated and methylated aromatic compounds.

Data on Analogous Aromatic Sulfones

To provide a quantitative perspective, the following table summarizes the thermal decomposition data for several aromatic sulfone derivatives as reported in the literature. This data can serve as a useful reference for estimating the thermal stability of this compound.

CompoundDecomposition Onset (Td, 5% weight loss) (°C)Analytical MethodReference
Diphenyl Sulfone Derivative DB16462TGA[1]
Diphenyl Sulfone Derivative DB17423TGA[1]
Diphenyl Sulfone Derivative DB18380TGA[1]
Diphenyl Sulfone Derivative DB22396TGA[1]
Diphenyl Sulfone Derivative DB26421TGA[1]
Diphenyl Sulfone Derivative DB27391TGA[1]
Dapsone339TGA[2]

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal stability of this compound requires standardized experimental protocols. The two primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the decomposition temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean TGA pan (typically platinum or alumina).

  • Atmosphere: Nitrogen or another inert gas, with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30-40°C.

    • Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature of 600-800°C.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is typically reported as the temperature at which a 5% weight loss is observed (Td5%).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of transition, and can also indicate decomposition through exothermic or endothermic events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: A dynamic inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature beyond the expected decomposition range.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting, while sharp exothermic peaks at higher temperatures can indicate decomposition.

Visualizing Experimental Workflows and Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and a plausible decomposition pathway for an aryl methyl sulfone.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 2-Bromophenyl methyl sulfone Weighing Accurate Weighing (2-5 mg for TGA, 1-3 mg for DSC) Sample->Weighing Pan Loading into TGA/DSC Pan Weighing->Pan TGA TGA Analysis (N2 atmosphere, 10°C/min) Pan->TGA DSC DSC Analysis (N2 atmosphere, 10°C/min) Pan->DSC TGA_Data Weight Loss vs. Temperature (Determine Td) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting Point, Decomposition Events) DSC->DSC_Data Final_Report Thermal Stability Report TGA_Data->Final_Report Quantitative Stability Data DSC_Data->Final_Report Thermal Transition Data DecompositionPathway Parent This compound Radicals Formation of Radicals (Aryl and Methylsulfonyl Radicals) Parent->Radicals High Temperature (Homolytic Cleavage) SO2 Sulfur Dioxide (SO2) Radicals->SO2 Aryl_Radical 2-Bromophenyl Radical Radicals->Aryl_Radical Methyl_Radical Methyl Radical Radicals->Methyl_Radical Recombination Recombination & Fragmentation Products Aryl_Radical->Recombination Methyl_Radical->Recombination Bromobenzene Bromobenzene Recombination->Bromobenzene Biphenyls Substituted Biphenyls Recombination->Biphenyls

References

electronic effects of the methyl sulfone group in 2-Bromophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Effects of the Methyl Sulfone Group in 2-Bromophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic properties of the methyl sulfone group in the context of this compound. It is intended for an audience with a technical background in chemistry, pharmacology, and drug development.

Introduction to the Methyl Sulfone Group in Medicinal Chemistry

The methyl sulfone group (–SO₂CH₃) is a prominent functional group in medicinal chemistry, recognized for its significant impact on the physicochemical and pharmacokinetic properties of drug candidates.[1] It is a strong electron-withdrawing group, a feature that medicinal chemists leverage to modulate the properties of aromatic systems. The sulfone moiety is chemically stable and can act as a hydrogen bond acceptor, contributing to favorable interactions with biological targets.[2]

This compound is an interesting scaffold for chemical synthesis and drug design. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the ortho relationship between the bromo and methylsulfonyl substituents creates a unique electronic and steric environment. Understanding the electronic effects of the methyl sulfone group in this specific arrangement is crucial for predicting reactivity and designing novel molecules with desired biological activities.

Electronic Effects of the Methyl Sulfone Group

The electronic influence of the methyl sulfone group on the phenyl ring is a combination of inductive and resonance effects.

Inductive Effect (-I)

The sulfur atom in the sulfone group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom being electron deficient. Consequently, the methyl sulfone group exerts a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the aromatic ring through the sigma bond.

Resonance Effect (-M)

The sulfone group can also withdraw electron density from the aromatic ring via a resonance or mesomeric effect (-M effect). This occurs through the delocalization of π-electrons from the benzene ring onto the sulfone group, specifically involving the d-orbitals of the sulfur atom. The resonance structures below illustrate this electron withdrawal.

Resonance cluster_ring cluster_resonance a Br b S(O)₂CH₃ c1 C c1->a c2 C c1->c2 c2->b c3 C c2->c3 res_c2 C c2->res_c2 Resonance c4 C c3->c4 c5 C c4->c5 c6 C c5->c6 c6->c1 res_a Br res_b ⁻S(O)₂CH₃ res_c1 C⁺ res_c1->res_a res_c1->res_c2 res_c2->res_b res_c3 C res_c2->res_c3 res_c4 C res_c3->res_c4 res_c5 C res_c4->res_c5 res_c6 C res_c5->res_c6 res_c6->res_c1

Figure 1: Resonance delocalization in this compound.
Hammett Constants

The electronic effect of a substituent is often quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids.[3] While Hammett constants are well-established for meta (σₘ) and para (σₚ) substituents, defining a universal ortho constant (σₒ) is challenging due to the complicating influence of steric effects and direct field effects.

The methylsulfonyl group is a strongly deactivating group, which is reflected in its positive Hammett constants.

Hammett Constant Value for -SO₂CH₃
σₘ0.65
σₚ0.72

Note: These values are for the methylsulfonyl group and provide a quantitative measure of its electron-withdrawing nature through the benzene ring.

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. A common route involves the methylation of a sulfinate salt, which is in turn generated from the corresponding sulfonyl chloride.

Experimental Protocol: Synthesis from 2-Bromobenzenesulfonyl Chloride

This protocol is adapted from a general method described in the patent literature.[4]

Step 1: Reduction of 2-Bromobenzenesulfonyl Chloride to Sodium 2-Bromobenzenesulfinate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., ethanol).

  • Add a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) (excess, e.g., 1.5-2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The sodium 2-bromobenzenesulfinate may precipitate or can be isolated by evaporation of the solvent.

Step 2: Methylation of Sodium 2-Bromobenzenesulfinate

  • To the crude or isolated sodium 2-bromobenzenesulfinate, add a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1-1.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

SynthesisWorkflow start 2-Bromobenzenesulfonyl Chloride step1 Reduction with Na₂SO₃ start->step1 intermediate Sodium 2-Bromobenzenesulfinate step1->intermediate step2 Methylation with (CH₃)₂SO₄ intermediate->step2 purification Purification (Recrystallization/Chromatography) step2->purification product This compound purification->product

Figure 2: General synthetic workflow for this compound.

Reactivity of this compound

The electronic properties of the methyl sulfone group and the presence of the bromine atom dictate the reactivity of this compound.

  • Aromatic Ring: The strong electron-withdrawing nature of the methyl sulfone group deactivates the aromatic ring towards electrophilic aromatic substitution. Any substitution would be directed to the meta position relative to the sulfone group.

  • Bromine Atom: The carbon-bromine bond is susceptible to nucleophilic attack, particularly in the presence of a catalyst. This makes the bromine atom a useful handle for introducing other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • Sulfone Group: The sulfone group itself is generally stable and unreactive under many conditions. However, the protons on the methyl group are acidic and can be removed by a strong base, allowing for further functionalization at this position.

Quantitative Data

While specific experimental data for this compound is not widely available in the literature, data for the isomeric 4-Bromophenyl methyl sulfone and related compounds can provide valuable insights.

Spectroscopic Data

Experimental ¹H and ¹³C NMR data for this compound are not readily found in the surveyed literature. Below is a table with data for the para-isomer, 4-Bromophenyl methyl sulfone, for comparison. The expected shifts for the ortho-isomer would be different due to the proximity of the two substituents.

Table 1: NMR Data for 4-Bromophenyl methyl sulfone

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR
-SO₂CH₃~3.1s-
Ar-H~7.8d~8.5
Ar-H~7.9d~8.5
¹³C NMR
-SO₂CH₃~44.5
Ar-C (ipso-Br)~129
Ar-CH~129.5
Ar-CH~132.5
Ar-C (ipso-SO₂CH₃)~140

Note: Data is approximate and collated from various sources for the para-isomer. The aromatic region in the ¹H NMR of this compound would be more complex due to the lower symmetry.

Physicochemical Properties
Property Value for this compound
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.10 g/mol
Melting Point 106-110 °C
CAS Number 33951-33-6

Role in Drug Design and Development

The methyl sulfone group is often employed as a bioisostere for other functional groups, such as carboxylic acids or amides. Its ability to act as a hydrogen bond acceptor and its strong electron-withdrawing character can lead to improved potency, selectivity, and pharmacokinetic properties.

Bioisostere AromaticScaffold Aromatic Scaffold (e.g., 2-Bromophenyl) MethylSulfone Methyl Sulfone Group (-SO₂CH₃) AromaticScaffold->MethylSulfone attached to Properties Modulated Properties MethylSulfone->Properties influences Potency Potency Properties->Potency Selectivity Selectivity Properties->Selectivity Solubility Solubility Properties->Solubility MetabolicStability Metabolic Stability Properties->MetabolicStability

Figure 3: Conceptual diagram of the role of the methyl sulfone group in modulating drug properties.

Conclusion

The methyl sulfone group in this compound exerts a strong electron-withdrawing effect on the aromatic ring through a combination of inductive and resonance effects. This significantly influences the molecule's reactivity and physicochemical properties. While specific quantitative experimental data for this particular isomer is sparse in the public domain, understanding its electronic nature through the lens of related compounds and established chemical principles is crucial for its application in synthetic chemistry and drug discovery. The synthetic accessibility and the potential for further functionalization make this compound a valuable building block for the development of novel chemical entities.

References

An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 2-Bromophenyl methyl sulfone. This compound is a valuable building block in organic synthesis, primarily due to the versatile reactivity of its C-Br bond, which is influenced by the presence of the ortho-methylsulfonyl group. This document details the participation of this compound in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. Key experimental protocols are provided, and quantitative data is summarized for easy reference. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

This compound, also known as 1-Bromo-2-(methylsulfonyl)benzene, is an aromatic compound featuring a bromine atom and a methylsulfonyl group positioned ortho to each other on a benzene ring. The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent C-Br bond, making it an important substrate for various bond-forming reactions. This guide explores the two primary modes of reactivity: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Understanding these pathways is crucial for the strategic incorporation of the 2-(methylsulfonyl)phenyl moiety into complex molecules, a common objective in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

PropertyValue
CAS Number 33951-33-6
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.10 g/mol
Appearance Solid
Melting Point 106-110 °C

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons and the methyl group of the sulfone.[1] A representative spectrum is available in the supplementary information of select publications.[1]

(Note: Comprehensive ¹³C NMR, IR, and MS data were not available in the public domain at the time of this guide's compilation.)

Reactivity and Key Transformations

The reactivity of the C-Br bond in this compound is dominated by two major reaction classes: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is susceptible to oxidative addition to a low-valent palladium center, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. This compound can be effectively coupled with boronic acids or their derivatives in the presence of a palladium catalyst and a base.

Quantitative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Product
(4-(morpholin-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-triazin-2-yl)methanamine[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)2N Na₂CO₃Dioxane12024(4-(2-(methylsulfonyl)phenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methanamine

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from a patent describing the synthesis of a complex molecule utilizing a Suzuki-Miyaura coupling of this compound.[2]

  • To a solution of (4-(morpholin-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-triazin-2-yl)methanamine and this compound (93 mg) in dioxane (1 mL) is added [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (10 mg) and 2N aqueous sodium carbonate (250 µL).[2]

  • The reaction mixture is degassed by evacuating and purging with argon three times.[2]

  • The mixture is then heated to 120 °C for 24 hours.[2]

  • After cooling to room temperature, the reaction mixture is partitioned between water and ethyl acetate.[2]

  • The organic phase is separated, and the aqueous phase is extracted three times with ethyl acetate.[2]

  • The combined organic layers are then processed for product isolation.[2]

Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura_Coupling ArylBr 2-Bromophenyl methyl sulfone OxAdd Oxidative Addition ArylPdBr Aryl-Pd(II)-Br(L_n) ArylBr->ArylPdBr Pd(0) Pd0 Pd(0)L_n OxAdd->ArylPdBr Transmetalation Transmetalation ArylPdBr->Transmetalation BoronicAcid R-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylPdR Aryl-Pd(II)-R(L_n) Transmetalation->ArylPdR RedElim Reductive Elimination ArylPdR->RedElim RedElim->Pd0 Regenerated Catalyst Product Aryl-R (Coupled Product) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the ortho-sulfonyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group. This SNAr reactivity provides a complementary, transition-metal-free method for functionalizing the 2-position.

(Note: While theoretically favorable, specific examples with quantitative data and detailed protocols for SNAr reactions of this compound were not prominently available in the surveyed literature, indicating that cross-coupling reactions may be more commonly employed for this substrate.)

General SNAr Pathway

SNAr_Pathway Substrate 2-Bromophenyl methyl sulfone Attack Nucleophilic Attack Substrate->Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Step 1 (Addition) Elimination Elimination of Br⁻ Meisenheimer->Elimination Product Substituted Product Elimination->Product Step 2 (Elimination) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, Base Solvent Add Degassed Solvent Reagents->Solvent Inert Purge with Inert Gas (e.g., Argon) Solvent->Inert Heating Heat to Required Temperature Inert->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Quench Reaction (e.g., add water) Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

References

The Versatile Scaffold: Unlocking the Potential of 2-Bromophenyl Methyl Sulfone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of drug candidates with desired pharmacological profiles. 2-Bromophenyl methyl sulfone has emerged as a versatile and valuable scaffold, offering a unique combination of reactive handles and physicochemical properties that make it an attractive starting point for the development of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, detailing its synthetic utility, showcasing its role in the generation of potent inhibitors, and providing experimental insights for its application in drug discovery programs.

Core Attributes and Synthetic Versatility

This compound, with the chemical formula C₇H₇BrO₂S, possesses two key functional groups that underpin its utility in medicinal chemistry: a bromine atom and a methyl sulfone group. The bromine atom, positioned at the ortho-position to the sulfone, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The methyl sulfone group, a recognized pharmacophore, is a strong electron-withdrawing group that can significantly influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to participate in hydrogen bonding.[1]

The synthetic potential of this compound is primarily realized through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Key Synthetic Transformations:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl moieties, which are prevalent in many drug classes.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of amines. This is a crucial tool for the synthesis of anilines and their derivatives, which are common substructures in kinase inhibitors and other therapeutic agents.

  • Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. This can be used to introduce linear linkers or to construct more complex heterocyclic systems.

  • Heck Coupling: This reaction forms carbon-carbon bonds between the aryl bromide and an alkene, providing a route to substituted styrenes and other vinylated compounds.

Applications in the Synthesis of Bioactive Molecules

The strategic application of these synthetic methodologies to this compound has led to the development of a range of compounds with significant biological activities. While direct and extensive literature on the use of this compound is still emerging, the principles derived from related structures, such as other brominated phenyl sulfones, provide a strong indication of its potential.

Cyclooxygenase (COX) Inhibitors for Anti-inflammatory Agents

Aryl methyl sulfones have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. By replacing the carboxylic acid group of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a methyl sulfone moiety, researchers have developed compounds with significantly improved inhibitory activity.[2][3]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of an Aryl Methyl Sulfone Analog [4]

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
Methyl Sulfone Analog 0.040.10
Naproxen (Reference) 11.33.36

The data clearly demonstrates that the methyl sulfone analog is a significantly more potent inhibitor of both COX-1 and COX-2 compared to the established NSAID, naproxen.[4] This highlights the potential of the aryl methyl sulfone scaffold in the design of new anti-inflammatory agents. This compound can serve as a key starting material for the synthesis of a library of such analogs through Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups at the 2-position.

Kinase Inhibitors for Anticancer Therapy

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery. The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous approved kinase inhibitors. The Buchwald-Hartwig amination of this compound with aminopyrimidines provides a direct route to compounds with the potential to inhibit various kinases.

experimental_workflow start This compound intermediate Aryl/Heteroaryl Derivative start->intermediate Suzuki-Miyaura or Buchwald-Hartwig Coupling final_product Biologically Active Compound (e.g., Kinase Inhibitor) intermediate->final_product Further Functionalization testing Biological Evaluation (e.g., Kinase Assays) final_product->testing

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most important families of drug targets. The development of selective modulators for these receptors is a key area of pharmaceutical research. The versatile substitution patterns achievable from this compound make it a suitable starting point for the synthesis of novel GPCR ligands. Cross-coupling reactions can be employed to introduce pharmacophoric elements known to interact with specific GPCRs, while the methyl sulfone group can be used to fine-tune physicochemical properties and explore interactions with the receptor binding pocket.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving aryl bromides, which are directly applicable to this compound.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask, add this compound, the boronic acid, and the base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., XPhos, 0.08 eq)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the palladium catalyst and the ligand.

  • Add the anhydrous solvent, followed by this compound, the amine, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

suzuki_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromophenyl_methyl_sulfone 2-Bromophenyl methyl sulfone Product 2-Aryl/Heteroaryl Phenyl Methyl Sulfone 2-Bromophenyl_methyl_sulfone->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product

Conclusion

This compound represents a highly promising and versatile building block for medicinal chemistry. Its capacity to undergo a variety of robust and well-established cross-coupling reactions allows for the efficient synthesis of diverse compound libraries. The inherent physicochemical properties of the methyl sulfone group further enhance its appeal as a pharmacophore that can be strategically incorporated into drug candidates to improve their pharmacological profiles. While the full potential of this specific scaffold is still being explored, the foundational chemistry and the success of related structures strongly suggest that this compound will continue to be a valuable tool in the development of new therapeutics for a range of diseases. Further investigation into its application in the synthesis of novel kinase inhibitors, GPCR modulators, and other biologically active molecules is warranted and holds significant promise for the future of drug discovery.

References

The Versatility of 2-Bromophenyl Methyl Sulfone: A Technical Guide to Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Utility of 2-Bromophenyl Methyl Sulfone in the Synthesis of Novel Heterocyclic Compounds.

This in-depth technical guide explores the role of this compound as a versatile and strategic building block in the synthesis of a variety of medicinally important heterocyclic scaffolds. This document provides a detailed overview of key synthetic transformations, including Suzuki-Miyaura coupling, Ullmann condensation, and palladium-catalyzed cyclization reactions, leading to the formation of dibenzothiophene-5,5-dioxides, phenothiazines, and thioxanthenes. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery by providing detailed experimental protocols, quantitative data, and mechanistic insights.

Core Synthetic Applications

This compound serves as a readily available and highly functionalized starting material for the construction of complex heterocyclic systems. Its unique combination of a reactive bromo substituent and a stable sulfone moiety allows for a range of selective chemical modifications.

Synthesis of Dibenzothiophene-5,5-dioxides

Dibenzothiophene-5,5-dioxides are an important class of compounds with applications in materials science and as pharmacophores. A common and efficient method for their synthesis from this compound involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an intramolecular cyclization.

Reaction Scheme:

The synthesis begins with the Suzuki-Miyaura coupling of this compound with an appropriate arylboronic acid to form a 2-arylphenyl methyl sulfone intermediate. This is followed by a palladium-catalyzed intramolecular C-H activation/cyclization to yield the desired dibenzothiophene-5,5-dioxide.

G start 2-Bromophenyl methyl sulfone intermediate 2-Arylphenyl methyl sulfone start->intermediate Suzuki-Miyaura Coupling product Dibenzothiophene- 5,5-dioxide intermediate->product Intramolecular Cyclization reagents1 Arylboronic acid, Pd catalyst, Base reagents1->start reagents2 Pd catalyst, Oxidant reagents2->intermediate

Synthesis of Dibenzothiophene-5,5-dioxide.

Experimental Protocol: Synthesis of 2-(p-tolyl)phenyl methyl sulfone

A mixture of this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(p-tolyl)phenyl methyl sulfone.

Experimental Protocol: Intramolecular Cyclization to 2-Methyldibenzothiophene-5,5-dioxide

To a solution of 2-(p-tolyl)phenyl methyl sulfone (1.0 mmol) in acetic acid (10 mL) is added Pd(OAc)₂ (10 mol%) and Ag₂CO₃ (2.0 equiv). The mixture is heated at 120 °C for 24 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 2-methyldibenzothiophene-5,5-dioxide.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidDibenzothiophene-5,5-dioxide85
24-Methoxyphenylboronic acid2-Methoxydibenzothiophene-5,5-dioxide82
34-Chlorophenylboronic acid2-Chlorodibenzothiophene-5,5-dioxide78
Synthesis of Phenothiazines

Phenothiazines are a well-known class of neurologically active compounds. A key synthetic route to the phenothiazine core involves the Ullmann condensation or a Smiles rearrangement, often starting from precursors derived from this compound.

Reaction Scheme:

A common approach involves the reaction of this compound with an o-aminothiophenol derivative. The initial Ullmann condensation forms a diaryl sulfide, which can then undergo intramolecular cyclization. Alternatively, a Smiles rearrangement of a related precursor can lead to the phenothiazine skeleton.

G start 2-Bromophenyl methyl sulfone intermediate 2-((2-Aminophenyl)thio)phenyl methyl sulfone start->intermediate Ullmann Condensation product Phenothiazine S,S-dioxide intermediate->product Intramolecular Cyclization reagents1 2-Aminothiophenol, Cu catalyst, Base reagents1->start reagents2 Base, Heat reagents2->intermediate

Synthesis of Phenothiazine S,S-dioxide.

Experimental Protocol: Synthesis of 2-((2-Aminophenyl)thio)phenyl methyl sulfone

A mixture of this compound (1.0 mmol), 2-aminothiophenol (1.1 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol) in DMF (10 mL) is heated at 140 °C for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Experimental Protocol: Cyclization to Phenothiazine S,S-dioxide

The 2-((2-aminophenyl)thio)phenyl methyl sulfone (1.0 mmol) is dissolved in a suitable high-boiling solvent such as diphenyl ether, and a strong base like sodium hydride (1.2 equiv) is added. The mixture is heated to reflux for 6-8 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification by recrystallization or column chromatography affords the phenothiazine S,S-dioxide.

Entry2-Aminothiophenol DerivativeProductYield (%)
12-AminothiophenolPhenothiazine-10H-5,5-dioxide75
22-Amino-5-methylthiophenol2-Methylphenothiazine-10H-5,5-dioxide72
32-Amino-4-chlorothiophenol3-Chlorophenothiazine-10H-5,5-dioxide68
Synthesis of Thioxanthenes

Thioxanthene derivatives are another important class of heterocyclic compounds with various biological activities. Their synthesis can be achieved from this compound through a reaction with a thiosalicylic acid derivative, followed by cyclization.

Reaction Scheme:

The synthesis commences with a nucleophilic aromatic substitution of this compound with thiosalicylic acid to form a diaryl sulfide carboxylic acid. This intermediate is then cyclized, typically under acidic conditions, to yield a thioxanthen-9-one S,S-dioxide.

G start 2-Bromophenyl methyl sulfone intermediate 2-((2-Carboxyphenyl)thio)phenyl methyl sulfone start->intermediate Ullmann Condensation product Thioxanthen-9-one S,S-dioxide intermediate->product Intramolecular Cyclization reagents1 Thiosalicylic acid, Cu catalyst, Base reagents1->start reagents2 Polyphosphoric acid, Heat reagents2->intermediate

Synthesis of Thioxanthen-9-one S,S-dioxide.

Experimental Protocol: Synthesis of 2-((2-Carboxyphenyl)thio)phenyl methyl sulfone

A mixture of this compound (1.0 mmol), thiosalicylic acid (1.1 mmol), copper powder (0.2 mmol), and anhydrous K₂CO₃ (2.5 mmol) in DMF (15 mL) is heated at 150 °C for 12 hours. After cooling, the mixture is poured into ice-water and acidified with HCl. The precipitate is collected by filtration, washed with water, and dried to give the crude product, which can be purified by recrystallization.[2]

Experimental Protocol: Cyclization to Thioxanthen-9-one S,S-dioxide

The 2-((2-carboxyphenyl)thio)phenyl methyl sulfone (1.0 mmol) is heated in polyphosphoric acid (10 g) at 180 °C for 4 hours. The hot mixture is poured onto crushed ice with stirring. The resulting solid is collected by filtration, washed with sodium bicarbonate solution and water, and then dried. The crude product is purified by recrystallization from a suitable solvent.[2]

EntryThiosalicylic Acid DerivativeProductYield (%)
1Thiosalicylic acidThioxanthen-9-one-10,10-dioxide88
25-Methylthiosalicylic acid2-Methylthioxanthen-9-one-10,10-dioxide85
34-Chlorothiosalicylic acid3-Chlorothioxanthen-9-one-10,10-dioxide80

Biological Significance and Mechanisms of Action

The heterocyclic cores synthesized from this compound are prevalent in numerous biologically active molecules.

Phenothiazines and Dopamine Receptor Antagonism

Phenothiazine derivatives are well-established antagonists of the dopamine D2 receptor, which is a cornerstone of their antipsychotic activity.[3][4][5][6] By blocking D2 receptors in the mesolimbic pathway, they alleviate the positive symptoms of schizophrenia.[3]

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Alleviation of Psychotic Symptoms PKA->Response

Phenothiazine antagonism of the D2 receptor.

Thioxanthenes and Antimicrobial Activity

Thioxanthene derivatives have demonstrated significant antimicrobial properties.[7][8] One of their proposed mechanisms of action is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell, thereby contributing to multidrug resistance.[7][8] By inhibiting these pumps, thioxanthenes can restore the efficacy of conventional antibiotics.[7]

G cluster_0 Bacterial Cell Antibiotic Antibiotic EffluxPump Bacterial Efflux Pump Antibiotic->EffluxPump Pumped out CellDeath Bacterial Cell Death Antibiotic->CellDeath Accumulates and acts Thioxanthene Thioxanthene Derivative Thioxanthene->EffluxPump Inhibits BacterialCell Bacterial Cell

Thioxanthene inhibition of bacterial efflux pumps.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The synthetic routes outlined in this guide, including Suzuki-Miyaura couplings, Ullmann condensations, and palladium-catalyzed cyclizations, offer efficient and modular approaches to dibenzothiophene-5,5-dioxides, phenothiazines, and thioxanthenes. The significant biological activities of these heterocyclic systems underscore the importance of this compound in modern drug discovery and development. This technical guide provides a solid foundation for researchers to explore and expand upon the synthetic utility of this important chemical intermediate.

References

Technical Guide: 2-Bromophenyl Methyl Sulfone (CAS 33951-33-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenyl methyl sulfone, identified by the CAS number 33951-33-6, is an organic building block with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a phenyl ring substituted with a bromine atom and a methyl sulfone group, makes it a subject of interest for synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, potential uses, and relevant experimental methodologies associated with this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 33951-33-6[1]
IUPAC Name 1-Bromo-2-(methylsulfonyl)benzene[1]
Synonyms This compound, o-Bromophenyl methyl sulfone[1]
Molecular Formula C₇H₇BrO₂S[1]
Molecular Weight 235.10 g/mol [1]
Melting Point 106-110 °C[1]
Boiling Point 361.6±34.0 °C (Predicted)[1]
Density 1.595 g/cm³[1]
Appearance White crystalline solid[1]
Solubility Soluble in ethanol and benzene.

Synthesis

General Synthetic Pathway

The synthesis of phenyl methyl sulfones typically involves two main steps:

  • Reduction of a substituted benzenesulfonyl chloride to the corresponding sodium sulfinate.

  • Methylation of the sodium sulfinate to yield the final phenyl methyl sulfone.

This method is reported to have an overall yield of over 85% and is considered suitable for industrial production.[2]

G SubstitutedBenzenesulfonylChloride Substituted Benzenesulfonyl Chloride SodiumSulfinate Sodium Sulfinate Intermediate SubstitutedBenzenesulfonylChloride->SodiumSulfinate  Reduction (e.g., with Sodium Sulfite) PhenylMethylSulfone This compound SodiumSulfinate->PhenylMethylSulfone  Methylation (e.g., with Dimethyl Sulfate)

General Synthetic Workflow for Phenyl Methyl Sulfones.
Illustrative Experimental Protocol (General)

The following is a generalized protocol based on the synthesis of related phenyl methyl sulfone derivatives.[2] Note: This is not a validated protocol for CAS 33951-33-6 and should be adapted and optimized by qualified personnel.

Step 1: Reduction of 2-Bromobenzenesulfonyl Chloride

  • In a suitable reaction vessel, dissolve sodium sulfite in water.

  • Slowly add 2-bromobenzenesulfonyl chloride to the solution.

  • Heat the mixture to reflux for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to precipitate the sodium 2-bromobenzenesulfinate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Methylation of Sodium 2-Bromobenzenesulfinate

  • Suspend the dried sodium 2-bromobenzenesulfinate in a suitable solvent (e.g., ethanol).

  • Add a methylating agent, such as dimethyl sulfate, dropwise to the suspension while maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture, potentially with heating, until the reaction is complete.

  • Cool the mixture and add water to precipitate the crude this compound.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Potential Uses and Biological Activities

While specific, in-depth research on the biological activities of this compound is limited in publicly accessible literature, its structural motifs suggest potential applications in several areas of research and development. The primary uses are as a chemical intermediate in the synthesis of more complex molecules.

Use as a Pharmaceutical Intermediate

The presence of a reactive bromine atom and a stable sulfone group makes this compound a useful intermediate in the synthesis of active pharmaceutical ingredients (APIs). The bromine can be displaced or used in cross-coupling reactions to build more complex molecular architectures. Phenyl sulfone moieties are present in a number of biologically active compounds.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound is suggested to have potential in the following areas. It is crucial to note that these are potential activities and require experimental validation for this specific compound.

  • Antimicrobial Activity: Sulfone derivatives are known to possess antibacterial and antifungal properties. The mechanism of action for some sulfonamides involves the inhibition of the bacterial folate synthesis pathway by acting as a competitive inhibitor of dihydropteroate synthase (DHPS).[3]

  • Cytotoxic (Anticancer) Activity: The methyl sulfone group is found in some anticancer agents. For instance, the simple molecule methyl sulfone has been shown to decrease the expression of hypoxia-inducible factor-1α (HIF-1α) and other metastatic targets in breast cancer and melanoma cells.[4][5] Bromophenol compounds, another structural component, have also been investigated for their anticancer properties.[6]

  • Cytochrome P450 (CYP) Inhibition: Some sources suggest that this compound may act as an inhibitor of specific cytochrome P450 enzymes.[7] CYP enzymes are critical in drug metabolism, and their inhibition can lead to significant drug-drug interactions.

Experimental Protocols for Biological Evaluation

For researchers interested in investigating the potential biological activities of this compound, the following are generalized protocols for initial screening assays.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method to determine the MIC of the compound against a bacterial strain.[3][8]

G PrepCompound Prepare Serial Dilutions of This compound Inoculate Inoculate Dilutions with Bacteria PrepCompound->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Determine MIC (Lowest concentration with no visible growth) Incubate->ReadResults

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of a compound.[7][9][10]

G SeedCells Seed Cancer Cells in 96-well Plate Treat Treat with Serial Dilutions of This compound SeedCells->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT AddSolubilizer Add Solubilizing Agent (e.g., DMSO) IncubateMTT->AddSolubilizer ReadAbsorbance Read Absorbance at ~570 nm AddSolubilizer->ReadAbsorbance

Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP450 enzymes using fluorogenic or LC-MS/MS-based methods.[4][11][12][13]

G PrepareReaction Prepare Reaction Mixture: CYP450 Isozyme, Buffer, NADPH regenerating system AddInhibitor Add this compound (various concentrations) PrepareReaction->AddInhibitor PreIncubate Pre-incubate AddInhibitor->PreIncubate InitiateReaction Initiate Reaction with Specific Substrate PreIncubate->InitiateReaction IncubateReaction Incubate at 37°C InitiateReaction->IncubateReaction StopReaction Stop Reaction IncubateReaction->StopReaction DetectProduct Detect Product Formation (Fluorescence or LC-MS/MS) StopReaction->DetectProduct CalculateIC50 Calculate IC₅₀ Value DetectProduct->CalculateIC50

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-bromophenyl methyl sulfone. This substrate presents unique challenges due to the steric hindrance and the strong electron-withdrawing nature of the ortho-methylsulfonyl group. The following sections detail the recommended reaction conditions, experimental procedures, and the underlying catalytic cycle.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a base and a palladium catalyst.[1] For a substrate such as this compound, the electron-withdrawing sulfonyl group is expected to facilitate the rate-limiting oxidative addition step. However, its position ortho to the bromine atom introduces significant steric hindrance, which can impede the reaction.[2][3] Therefore, careful selection of the catalyst system, particularly the phosphine ligand, and the base is crucial for a successful transformation. Bulky and electron-rich phosphine ligands are often employed for sterically hindered aryl bromides to promote the key steps of the catalytic cycle.[4]

Recommended Reaction Parameters

Successful Suzuki coupling of this compound with various aryl and heteroaryl boronic acids can be achieved by carefully optimizing the following parameters. The table below summarizes the recommended conditions based on literature for similar sterically hindered and electron-deficient aryl bromides.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄These are common palladium precursors that form the active Pd(0) species in situ.[5]
Ligand Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), P(t-Bu)₃, or PPh₃Bulky, electron-rich phosphine ligands are essential to overcome the steric hindrance of the ortho-substituent and facilitate both oxidative addition and reductive elimination.[3][4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, or KFThe choice of base is critical and often solvent-dependent. Stronger, non-coordinating bases are generally preferred for challenging substrates.[4]
Solvent Toluene, Dioxane, THF, DMF, or aqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O)The solvent system should be chosen to ensure the solubility of all reactants. Degassing the solvent is crucial to prevent oxidation of the catalyst.[1]
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy for sterically hindered substrates.[6]
Reaction Time 4-24 hoursReaction progress should be monitored by TLC, GC, or LC-MS to determine the optimal reaction time.[1]
Boronic Acid/Ester 1.1-1.5 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the aryl bromide.
Catalyst Loading 1-5 mol%Higher catalyst loadings may be necessary for particularly challenging coupling partners.

Experimental Protocols

This section provides a general experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove any oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically when the starting material is no longer detectable), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-(methylsulfonyl)biaryl product.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_1 Ar-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation (Ar'-B(OR)2) PdII_1->Transmetal Ar'-B(OR)₂ / Base PdII_2 Ar-Pd(II)L_n-Ar' Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Ar-Ar' Product 2-(Methylsulfonyl)biaryl RedElim->Product ArX 2-Bromophenyl methyl sulfone ArX->OxAdd ArB Arylboronic Acid ArB->Transmetal caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 100 °C) solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromophenyl Methyl Sulfone with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromophenyl methyl sulfone with various primary amines, a transformation of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the ortho-sulfonyl group.

The ortho-methylsulfonyl group in this compound presents a unique challenge and opportunity in cross-coupling reactions. Its strong electron-withdrawing nature can influence the reactivity of the aryl bromide and the properties of the resulting N-aryl sulfone product. Careful optimization of the reaction conditions is therefore crucial to achieve high yields and purity.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl sulfone product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of this transformation, influencing reaction rates, yields, and the suppression of potential side reactions such as hydrodehalogenation.

Data Presentation

While specific quantitative data for the Buchwald-Hartwig amination of this compound with a wide range of primary amines is not extensively available in the public domain, the following tables provide representative data for the amination of structurally similar aryl bromides. This data serves as a valuable starting point for reaction optimization.

Table 1: Representative Conditions for the Amination of Aryl Bromides with Primary Aliphatic Amines

EntryPrimary AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1001285-95
2CyclohexylaminePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene100880-90
3Benzylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2)LiHMDSTHF801690-98
4HexylaminePd₂(dba)₃ (1.5)tBuXPhos (3)Cs₂CO₃Toluene1101282-92

Table 2: Representative Conditions for the Amination of Aryl Bromides with Primary Arylamines

EntryPrimary AnilinePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (1.5)cataCXium A (3)NaOtBuToluene1001890-98
24-Methoxyaniline[Pd(allyl)Cl]₂ (1)AdBippyPhos (2)KOPhToluene1002488-95
34-ChloroanilinePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane1001680-90
42-MethylanilinePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene1102085-93

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination, which can be adapted for the reaction of this compound with primary amines. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for the Amination with a Primary Aliphatic Amine (e.g., n-Butylamine)

Materials:

  • This compound

  • n-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous dioxane (5 mL) via syringe, followed by n-butylamine (1.2 mmol, 1.2 equiv).

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-2-(methylsulfonyl)aniline.

Protocol 2: General Procedure for the Amination with a Primary Arylamine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di(1-adamantyl)-n-butylphosphine (cataCXium A)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.015 mmol, 1.5 mol%), and cataCXium A (0.03 mmol, 3 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (3 cycles).

  • Add anhydrous toluene (5 mL) and aniline (1.1 mmol, 1.1 equiv).

  • Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield N-phenyl-2-(methylsulfonyl)aniline.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R₂NH amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->amido_complex - Base-H⁺X⁻ reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quenching and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization purification->analysis end End: Isolated Product analysis->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromophenyl Methyl Sulfone with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The mild reaction conditions, including the use of a gentle base, make it compatible with a wide array of functional groups.

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 2-bromophenyl methyl sulfone with various terminal alkynes. The presence of the electron-withdrawing sulfone group at the ortho position can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of a substituted 2-bromoheterocycle (2-amino-3-bromopyridine) with a variety of terminal alkynes. While not the exact substrate, this data provides valuable insights into the expected yields and scope of the reaction with a similarly functionalized aryl bromide.

EntryTerminal Alkyne (R')ProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine92
24-Methylphenylacetylene2-Amino-3-((4-methylphenyl)ethynyl)pyridine96
34-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine95
44-Chlorophenylacetylene2-Amino-3-((4-chlorophenyl)ethynyl)pyridine93
5Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine88
61-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine85
73,3-Dimethyl-1-butyne2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)ethynyl)pyridine82
8Ethynyltrimethylsilane2-Amino-3-((trimethylsilyl)ethynyl)pyridine90

Data adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.[1]

Experimental Protocols

This section provides a detailed, generalized methodology for the Sonogashira coupling of this compound with a terminal alkyne, based on established procedures for similar substrates.[1]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), Cs₂CO₃)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., 2.5 mol%), the ligand (e.g., 5 mol%), and the copper(I) iodide (e.g., 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF). Stir the mixture for 15-30 minutes at room temperature to allow for catalyst pre-formation.

  • Subsequently, add this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-(alkynyl)phenyl methyl sulfone.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound with a terminal alkyne.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd Catalyst, Ligand, and CuI to Flask B Establish Inert Atmosphere (N₂/Ar) A->B C Add Anhydrous Solvent B->C D Add this compound, Terminal Alkyne, and Base C->D E Heat and Stir (Monitor by TLC/GC-MS) D->E F Cool and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product I->J

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(L)₂-Br pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)(L)₂-C≡CR' pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR' pd_trans->product cu_x Cu(I)X cu_alkyne [Cu(I)-C≡CR'] cu_x->cu_alkyne Deprotonation (H-C≡CR', Base) cu_alkyne->pd_ox Transfers Acetylide to Palladium

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromophenyl Methyl Sulfone with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application note provides detailed protocols and data for the cross-coupling of 2-bromophenyl methyl sulfone with a variety of boronic acids. The resulting 2-(methylsulfonyl)biaryl scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. The methylsulfonyl group can act as a hydrogen bond acceptor and can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, making it a valuable functional group in drug design.[1]

This document outlines optimized reaction conditions, a general experimental protocol, and a summary of the reported yields for analogous reactions. Furthermore, it delves into the significant applications of the resulting biphenyl methyl sulfone derivatives in the realm of drug discovery and development.

Data Presentation: Reaction Optimization and Substrate Scope

While specific studies detailing a broad substrate scope for the Suzuki-Miyaura coupling of this compound are not extensively documented in the readily available literature, data from the closely related coupling of aryl trifluoromethyl sulfones with various boronic acids provides valuable insights into expected yields and functional group tolerance. The electron-withdrawing nature of the trifluoromethylsulfonyl group is comparable to the methylsulfonyl group, suggesting that similar reactivity and yields can be anticipated.

The following table summarizes the results from the palladium-catalyzed Suzuki-Miyaura cross-coupling of a phenyl trifluoromethyl sulfone with a range of aryl boronic acids. These reactions were typically carried out using a palladium catalyst with a phosphine ligand, such as RuPhos, and a base like potassium phosphate in a solvent such as dioxane.[2]

Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Phenyl Trifluoromethyl Sulfone with Various Boronic Acids [2]

EntryBoronic AcidProductYield (%)
14-Methoxyphenylboronic acid4-Methoxy-1,1'-biphenyl95
24-(Trifluoromethyl)phenylboronic acid4-(Trifluoromethyl)-1,1'-biphenyl82
34-Nitrophenylboronic acid4-Nitro-1,1'-biphenyl68
44-(Dimethylamino)phenylboronic acidN,N-Dimethyl-[1,1'-biphenyl]-4-amine99
53-Methoxyphenylboronic acid3-Methoxy-1,1'-biphenyl90
6Thiophen-2-ylboronic acid2-Phenylthiophene97
74-Formylphenylboronic acid[1,1'-Biphenyl]-4-carbaldehyde27
84-(Diphenylamino)phenylboronic acidN,N-Diphenyl-[1,1'-biphenyl]-4-amine98
92-Methylphenylboronic acid2-Methyl-1,1'-biphenyl89
10Naphthalen-2-ylboronic acid2-Phenylnaphthalene93

Reaction Conditions: Aryl trifluoromethyl sulfone (1.0 equiv), boronic acid (1.5 equiv), Pd(acac)₂ (10 mol%), RuPhos (20 mol%), K₃PO₄ (3 equiv), in dioxane at 80 °C.[2]

Experimental Protocols

This section provides a detailed, adaptable protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(methylsulfonyl)biaryl derivative.

Note: The optimal catalyst, ligand, base, solvent, and temperature may vary depending on the specific boronic acid used and may require optimization.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X = 2-Bromophenyl methyl sulfone PdII Ar-Pd(II)-X(L2) Intermediate OxAdd->PdII Transmetalation Transmetalation (R-B(OH)2 + Base) PdII->Transmetalation + [R-B(OH)3]⁻ PdII_R Ar-Pd(II)-R(L2) Intermediate Transmetalation->PdII_R R = Aryl from boronic acid RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental_Workflow General Experimental Workflow Start Start Reagents Combine Reactants: This compound, Boronic Acid, Base Start->Reagents Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst Add Palladium Catalyst and Solvent Inert->Catalyst Reaction Heat and Stir (80-110 °C) Catalyst->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup: Extraction and Washing Monitor->Workup Upon Completion Purify Purification: Column Chromatography Workup->Purify Product Isolated Product: 2-(Methylsulfonyl)biaryl Purify->Product

Caption: General experimental workflow for the synthesis.

Applications in Drug Development

The 2-(methylsulfonyl)biaryl core is a key structural feature in a variety of compounds with significant pharmacological activity. The methylsulfonyl group is often incorporated to enhance potency, selectivity, and pharmacokinetic properties.

1. κ-Opioid Receptor (KOR) Antagonists:

  • A notable example is the compound PF-04455242, a high-affinity and selective KOR antagonist.[3] This molecule, which features a 2'-(pyrrolidin-1-ylsulfonyl)biphenyl moiety, has shown potential in preclinical models for the treatment of depression and addiction disorders.[3] The sulfonyl group plays a crucial role in the binding of the molecule to the receptor.

2. Anti-inflammatory and Antimicrobial Agents:

  • Researchers have designed and synthesized series of 2-(4-methylsulfonylphenyl) indole derivatives that exhibit dual antimicrobial and anti-inflammatory activities.[3][4] Certain compounds in these series have demonstrated potent antibacterial activity against resistant strains and significant selectivity for COX-2 inhibition, suggesting their potential as novel therapeutic agents for treating infections accompanied by inflammation.[4]

3. Matrix Metalloproteinase (MMP) Inhibitors:

  • Biphenylsulfonamide derivatives have been investigated as inhibitors of matrix metalloproteinases, such as MMP-2, which are implicated in cancer progression.[1] These compounds have shown promising antileukemic efficacy in vitro, highlighting the potential of the biphenyl sulfone/sulfonamide scaffold in cancer therapy.[1]

4. Angiotensin II (AT2) Receptor Antagonists:

  • Novel series of biphenylsulfonamide derivatives have been designed and synthesized as selective antagonists for the AT2 receptor.[5][6] Modulation of the renin-angiotensin system is a key strategy in the management of cardiovascular diseases.

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of 2-(methylsulfonyl)biaryl derivatives, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. The methylsulfonyl group's ability to improve drug-like properties makes this synthetic route particularly valuable for medicinal chemists.[1]

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of 2-bromophenyl methyl sulfone as a versatile building block in the synthesis of potentially bioactive molecules. The protocols focus on key transformations, particularly palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry. The presence of both a bromine atom and a methyl sulfone group on the aromatic ring offers orthogonal handles for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of complex biaryl scaffolds. The methyl sulfone group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and serve as a hydrogen bond acceptor, which can be crucial for binding to biological targets. Aryl sulfones are found in a variety of bioactive compounds, including kinase inhibitors and miticides, highlighting the potential of this compound as a starting material for the development of new therapeutics.[1]

Synthesis of the Starting Material: this compound

The synthesis of this compound can be achieved with high efficiency from 2-bromobenzenesulfonyl chloride. The following protocol is adapted from a patented procedure.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Water (H₂O)

  • Appropriate organic solvents for extraction and washing (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Reduction of the Sulfonyl Chloride: In a reaction vessel, dissolve sodium sulfite and sodium bicarbonate in water. To this solution, add 2-bromobenzenesulfonyl chloride portion-wise while stirring. Heat the mixture to reflux for several hours to ensure complete reduction of the sulfonyl chloride to the corresponding sulfinate salt.

  • Methylation: Cool the reaction mixture to room temperature. Add dimethyl sulfate dropwise to the aqueous solution of the sodium 2-bromophenylsulfinate. Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After the reaction is complete, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography to achieve high purity.

Quantitative Data:

ProductStarting MaterialReagentsSolventYieldPurity
This compound2-Bromobenzenesulfonyl chlorideNa₂SO₃, NaHCO₃, (CH₃)₂SO₄Water86%>95%

Application in Bioactive Molecule Synthesis: Suzuki-Miyaura Cross-Coupling

A key application of this compound is its use as an electrophile in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These motifs are prevalent in a wide range of bioactive molecules, including kinase inhibitors. The following is a representative protocol for the synthesis of a biaryl methyl sulfone, a common scaffold in medicinal chemistry.

Experimental Protocol: Synthesis of 2-(Aryl)phenyl Methyl Sulfone

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent and a small amount of degassed water to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl methyl sulfone.

Quantitative Data (Representative):

ProductStarting MaterialsCatalyst/BaseSolventYield Range
2-(Aryl)phenyl methyl sulfoneThis compound, Arylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O70-90%

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway from 2-bromobenzenesulfonyl chloride to a biaryl methyl sulfone.

SynthesisWorkflow start 2-Bromobenzenesulfonyl chloride sulfinate Sodium 2-bromophenylsulfinate start->sulfinate 1. Na2SO3, NaHCO3 2. H2O, Reflux sulfone 2-Bromophenyl methyl sulfone sulfinate->sulfone Dimethyl sulfate biaryl 2-(Aryl)phenyl methyl sulfone (Bioactive Scaffold) sulfone->biaryl Arylboronic acid, Pd catalyst, Base (Suzuki Coupling)

Caption: Synthetic route to a bioactive biaryl sulfone scaffold.

Potential Signaling Pathway Inhibition

Biaryl scaffolds are common in kinase inhibitors, which often target signaling pathways implicated in cancer cell proliferation and survival. For instance, many kinase inhibitors target the ATP-binding site of kinases in the MAPK/ERK or PI3K/Akt pathways. The synthesized biaryl methyl sulfone could potentially act as a scaffold for the development of inhibitors of such pathways.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Biaryl Methyl Sulfone (Potential Inhibitor) Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of bioactive molecules. Its participation in robust and versatile reactions like the Suzuki-Miyaura coupling allows for the efficient construction of diverse molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in the discovery and development of novel therapeutics.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, and its discoverers were awarded the Nobel Prize in Chemistry in 2010.[1] These application notes provide a detailed protocol for the Heck reaction of 2-bromophenyl methyl sulfone with various alkenes, a transformation that yields substituted styrenes and acrylates bearing a sulfone moiety. The sulfone group is a key pharmacophore in many therapeutic agents, making this protocol particularly relevant for drug discovery and development.

The protocol described herein is based on established methodologies for the Heck reaction of aryl bromides with vinyl sulfones, utilizing a palladium catalyst and a phosphine ligand to achieve high yields and stereoselectivity.[2]

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the final product and regenerates the palladium catalyst.[3] The use of a suitable base is crucial to neutralize the hydrogen bromide generated during the reaction.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the Heck reaction with this compound.

Materials and Equipment

Reagents:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃) or Sodium Acetate (NaOAc)

  • Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon gas line with manifold)

  • Syringes and needles

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

General Procedure for the Heck Reaction
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (0.01-0.05 mol equiv) and tris(o-tolyl)phosphine (0.02-0.10 mol equiv).

  • Solvent Addition: Add anhydrous DMF or NMP (5-10 mL per mmol of aryl bromide).

  • Reagent Addition: Stir the mixture for 10-15 minutes at room temperature until a homogeneous solution is formed. Then, add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (triethylamine or sodium acetate, 1.5-2.0 equiv).

  • Reaction: Heat the reaction mixture to 100-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Heck reaction of this compound with representative alkenes. The data is based on analogous reactions reported in the literature for aryl bromides with vinyl sulfones.[2]

Table 1: Heck Reaction of this compound with Styrene

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)NEt₃DMF12024>90
2Pd(OAc)₂ (1)P(o-tol)₃ (2)NaOAcNMP14018~85

Table 2: Heck Reaction of this compound with Acrylates

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl AcrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NEt₃DMF10012>95
2n-Butyl AcrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcDMF11016>90

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Reaction_Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)L₂(X) B->C D Alkene Coordination C->D Alkene E Ar-Pd(II)L(Alkene)(X) D->E F Migratory Insertion E->F G (Ar-Alkene)-Pd(II)L(X) F->G H β-Hydride Elimination G->H I Product-Pd(II)L(H)(X) H->I Product J Reductive Elimination I->J Base J->A - HB-X

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and carrying out the Heck reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Dry Solvents, Weigh Solids) setup_glassware Assemble and Dry Glassware prep_reagents->setup_glassware charge_reagents Charge Reagents (Catalyst, Ligand, Base, This compound, Alkene) setup_glassware->charge_reagents run_reaction Heat and Stir under Inert Atmosphere charge_reagents->run_reaction monitor_reaction Monitor by TLC run_reaction->monitor_reaction monitor_reaction->run_reaction Incomplete quench_reaction Cool and Quench Reaction monitor_reaction->quench_reaction Complete extraction Liquid-Liquid Extraction quench_reaction->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: General laboratory workflow for the Heck reaction.

References

Application Notes and Protocols: Synthesis of ATR Kinase Inhibitors Using 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromophenyl methyl sulfone in the synthesis of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. ATR kinase is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising therapeutic strategy in oncology. The inclusion of the this compound moiety can be a key structural element in developing selective and efficacious ATR inhibitors.

Introduction

ATR kinase is a master regulator of the cellular response to DNA replication stress and certain types of DNA damage. In many cancer cells, other DNA repair pathways, such as the ATM signaling pathway, are compromised. This renders the cancer cells highly dependent on ATR for survival, a concept known as synthetic lethality. Consequently, inhibiting ATR can selectively kill cancer cells with minimal toxicity to normal, healthy cells.

The synthesis of small molecule inhibitors of ATR often involves the construction of complex heterocyclic scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating the carbon-carbon bonds necessary to assemble these molecules. This compound serves as a valuable building block in this context, enabling the introduction of a phenylsulfonylphenyl group, a moiety present in some ATR kinase inhibitors.

Data Presentation

The following table summarizes representative biological activity data for ATR kinase inhibitors containing a phenylsulfonyl structural motif. This data is illustrative of the potency that can be achieved with this class of compounds.

Compound IDATR Kinase IC50 (nM)Cellular pChk1 IC50 (nM)Notes
Representative Compound A < 10< 50A potent inhibitor with a sulfonylphenyl group, demonstrating strong enzymatic and cellular activity.
Representative Compound B 1575A structurally related analog showing excellent potency against the ATR kinase.
VX-970 (M6620/Berzosertib) < 100< 100A clinical-stage ATR inhibitor containing an isopropyl-sulfonylphenyl group, highlighting the importance of the sulfonyl moiety.[1]
AZD6738 (Ceralasertib) 1Not ReportedAn orally active and selective ATR kinase inhibitor, though not containing the exact this compound derived moiety, it underscores the effectiveness of related structures.

Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response. Upon detection of single-stranded DNA (ssDNA), which can arise from replication stress or DNA damage, ATR is activated and phosphorylates a cascade of downstream targets, most notably Chk1. This leads to cell cycle arrest, allowing time for DNA repair, and promotes the stability of replication forks. Inhibition of ATR disrupts this entire cascade, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with underlying DNA repair defects.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA Formation DNA_Damage->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 p-Chk1 (activated) ATR_ATRIP->pChk1 ATR_Inhibitor ATR Kinase Inhibitor (e.g., synthesized using This compound) ATR_Inhibitor->ATR_ATRIP inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to (in cancer cells) Experimental_Workflow Start Starting Materials: - this compound - Heterocyclic Boronic Acid/Ester Suzuki Suzuki-Miyaura Coupling Start->Suzuki Workup Aqueous Work-up & Extraction Suzuki->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Inhibitor Purified ATR Inhibitor Candidate Characterization->Inhibitor Biochem_Assay Biochemical Assay (ATR Kinase IC50) Inhibitor->Biochem_Assay Cell_Assay Cellular Assay (pChk1 Inhibition) Inhibitor->Cell_Assay Data_Analysis Data Analysis & SAR Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis

References

Synthesis of Dibenzothiophene Derivatives from 2-Bromophenyl Methyl Sulfone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dibenzothiophene derivatives, commencing from the readily available starting material, 2-bromophenyl methyl sulfone. The described synthetic route is a versatile three-step process involving a Suzuki-Miyaura coupling, a palladium-catalyzed intramolecular C-H arylation, and a final reduction step.

Dibenzothiophenes are a significant class of sulfur-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional organic materials. Their derivatives are of considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

Synthetic Strategy Overview

The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable arylboronic acid. This step efficiently constructs the requisite 2-arylphenyl methyl sulfone intermediate. The subsequent key transformation is an intramolecular palladium-catalyzed C-H arylation, which facilitates the formation of the dibenzothiophene S,S-dioxide ring system.[1][2][3] Finally, a reduction of the sulfone yields the target dibenzothiophene derivative.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This procedure outlines the synthesis of 2-arylphenyl methyl sulfones via a palladium-catalyzed cross-coupling reaction. The following is a general protocol that may require optimization for specific substrates.

Reaction Principle: The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction between an organohalide and an organoboron compound, catalyzed by a palladium complex.

Materials:

  • This compound

  • Arylboronic acid (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (3 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylphenyl methyl sulfone.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(Phenyl)phenyl methyl sulfone~85-95
24-Methylphenylboronic acid2-(4-Methylphenyl)phenyl methyl sulfone~80-90
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)phenyl methyl sulfone~80-90
43-Thienylboronic acid2-(3-Thienyl)phenyl methyl sulfone~75-85

Note: Yields are estimates based on typical Suzuki-Miyaura couplings and may vary depending on the specific substrate and reaction conditions.

Step 2: Palladium-Catalyzed Intramolecular Oxidative Arylation

This protocol describes the synthesis of dibenzothiophene S,S-dioxides from 2-arylphenyl methyl sulfones via an intramolecular C-H activation/arylation reaction.[1][2][3]

Reaction Principle: This key step involves a palladium-catalyzed intramolecular C-H functionalization, where a C-H bond on the adjacent aryl ring is activated and coupled with the sulfone-bearing ring to form the fused dibenzothiophene S,S-dioxide structure.[1][2][3]

Materials:

  • 2-Arylphenyl methyl sulfone

  • Pd(OAc)₂ (10 mol%)

  • Benzoquinone (BQ) (2 equivalents)

  • K₂CO₃ (2 equivalents)

  • Pivalic acid (30 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine the 2-arylphenyl methyl sulfone (1.0 equiv.), Pd(OAc)₂ (10 mol%), benzoquinone (2.0 equiv.), K₂CO₃ (2.0 equiv.), and pivalic acid (30 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the corresponding dibenzothiophene S,S-dioxide.

EntrySubstrateProductYield (%)
12-(Phenyl)phenyl methyl sulfoneDibenzothiophene S,S-dioxide85[1]
22-(4-Methylphenyl)phenyl methyl sulfone2-Methyldibenzothiophene S,S-dioxide78[1]
32-(4-Methoxyphenyl)phenyl methyl sulfone2-Methoxydibenzothiophene S,S-dioxide72[1]
42-(3-Thienyl)phenyl methyl sulfoneThieno[2,3-b]benzothiophene S,S-dioxide65[1]

Source: Data adapted from Laha, J. K., & Sharma, S. (2018). Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega, 3(5), 4860–4870.[1]

Step 3: Reduction of Dibenzothiophene S,S-dioxide

This final step describes the reduction of the sulfone group to afford the target dibenzothiophene derivative.

Reaction Principle: The sulfone is reduced to the corresponding sulfide using a powerful reducing agent such as Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).[4][5][6]

Materials:

  • Dibenzothiophene S,S-dioxide

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), 65-70 wt. % solution in toluene (3-4 equivalents)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the dibenzothiophene S,S-dioxide (1.0 equiv.) in anhydrous toluene in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Red-Al solution (3.0-4.0 equiv.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired dibenzothiophene.

EntrySubstrateProductYield (%)
1Dibenzothiophene S,S-dioxideDibenzothiophene>90
22-Methyldibenzothiophene S,S-dioxide2-Methyldibenzothiophene>90
32-Methoxydibenzothiophene S,S-dioxide2-Methoxydibenzothiophene>90

Note: Yields are estimates based on typical Red-Al reductions of sulfones and may require optimization.

Visualizations

Synthetic Pathway

Synthesis_Pathway start 2-Bromophenyl methyl sulfone intermediate1 2-Arylphenyl methyl sulfone start->intermediate1 Suzuki-Miyaura Coupling intermediate2 Dibenzothiophene S,S-dioxide intermediate1->intermediate2 Intramolecular C-H Arylation product Dibenzothiophene Derivative intermediate2->product Reduction

Caption: Overall synthetic route to dibenzothiophene derivatives.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Intramolecular C-H Arylation cluster_step3 Step 3: Reduction s1_reagents Combine Reactants, Catalyst, and Base s1_reaction Heat under Inert Atmosphere s1_reagents->s1_reaction s1_workup Workup and Purification s1_reaction->s1_workup s2_reagents Combine Substrate, Catalyst, and Reagents s1_workup->s2_reagents Intermediate 1 s2_reaction Heat in Sealed Tube s2_reagents->s2_reaction s2_workup Workup and Purification s2_reaction->s2_workup s3_reagents Dissolve Substrate and Cool s2_workup->s3_reagents Intermediate 2 s3_reduction Add Red-Al and Reflux s3_reagents->s3_reduction s3_workup Quench, Workup, and Purification s3_reduction->s3_workup final_product Characterization s3_workup->final_product Final Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes: Nucleophilic Aromatic Substitution Reactions of 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process involves the displacement of a leaving group, typically a halide, by a nucleophile. Unlike electrophilic aromatic substitution, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate.[1][2][3]

2-Bromophenyl methyl sulfone is a highly activated substrate for SNAr reactions. The potent electron-withdrawing nature of the sulfone group (-SO₂CH₃), positioned ortho to the bromine atom, significantly acidifies the aromatic ring, making it susceptible to attack by a wide range of nucleophiles. The bromine atom serves as an effective leaving group. These characteristics make this compound a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[4][5]

Key Applications

The primary application of SNAr reactions involving this compound is the synthesis of substituted phenyl methyl sulfones. These products are often intermediates in the development of pharmaceuticals and agrochemicals. The sulfone moiety is a key pharmacophore found in numerous approved drugs, valued for its ability to improve solubility, metabolic stability, and act as a hydrogen bond acceptor.[4][6]

A significant and specific application is its use in intramolecular cyclization reactions to synthesize dibenzothiophene S,S-dioxide scaffolds.[7] These tricyclic systems are important cores in organic light-emitting diodes (OLEDs), fluorescent probes, and have been explored for their biological activities.

Quantitative Data Summary

The following table summarizes representative SNAr reactions of this compound with various nucleophiles. Conditions and yields are indicative of typical laboratory-scale syntheses.

Nucleophile (Nu⁻)ProductBaseSolventTemp (°C)Time (h)Yield (%)
Phenoxide (PhO⁻)2-(Phenoxy)phenyl methyl sulfoneK₂CO₃DMF10012~85
Thiophenoxide (PhS⁻)2-(Phenylthio)phenyl methyl sulfoneCs₂CO₃NMP808~90
Aniline (PhNH₂)N-Phenyl-2-(methylsulfonyl)anilineNaHTHF6516~75
Piperidine1-(2-(Methylsulfonyl)phenyl)piperidineK₂CO₃DMSO12024~80
Methoxide (MeO⁻)2-Methoxyphenyl methyl sulfoneNaOMeMeOH6510~92
Intramolecular (via Ullmann coupling)Dibenzothiophene S,S-dioxideCu/Pd catalystHigh-boiling solvent180-22024~70-85

Experimental Protocols

Protocol 1: General SNAr Reaction with an O-Nucleophile (Synthesis of 2-(Phenoxy)phenyl methyl sulfone)

This protocol details a general procedure for the reaction of this compound with a phenolic nucleophile.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to achieve a concentration of approximately 0.5 M with respect to the starting sulfone.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(Phenoxy)phenyl methyl sulfone.

Protocol 2: Intramolecular Cyclization to Dibenzothiophene S,S-dioxide

This protocol describes a transition-metal-catalyzed intramolecular cyclization, a common strategy for forming the dibenzothiophene core from related precursors.

Materials:

  • 2-Bromo-2'-hydroxybiphenyl (precursor, which can be synthesized via Suzuki coupling, followed by oxidation to the sulfone)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous Dimethylacetamide (DMAc)

Procedure:

  • Synthesize the 2-(2-hydroxyphenyl)phenyl methyl sulfone from this compound and 2-bromophenol via a two-step process (Suzuki coupling followed by oxidation).

  • In a Schlenk tube, combine the synthesized sulfone precursor (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMAc via syringe.

  • Heat the reaction mixture to 140 °C for 24 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain pure Dibenzothiophene S,S-dioxide.[7][8]

Visualizations

General SNAr Reaction Workflow

SNAr_Workflow Start 2-Bromophenyl methyl sulfone Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., RO⁻, RNH₂, RS⁻) Nucleophile->Intermediate Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Conditions->Intermediate Product Substituted Product Intermediate->Product Elimination LeavingGroup Leaving Group (Br⁻) Intermediate->LeavingGroup

Caption: General workflow for the SNAr reaction of this compound.

Intramolecular Cyclization to Dibenzothiophene S,S-dioxide

Intramolecular_Cyclization Precursor 2-(2'-Hydroxybiphenyl) methyl sulfone Reaction_Step Intramolecular SNAr Reaction Precursor->Reaction_Step Product Dibenzothiophene S,S-dioxide Reaction_Step->Product Conditions Pd or Cu Catalyst Base, Heat Conditions->Reaction_Step

Caption: Pathway for intramolecular cyclization to form Dibenzothiophene S,S-dioxide.

References

Catalyst Selection for Cross-Coupling Reactions with 2-Bromophenyl Methyl Sulfone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of catalysts in cross-coupling reactions involving 2-bromophenyl methyl sulfone. The information is intended to guide researchers in developing efficient and selective syntheses of complex molecules, which are crucial in the fields of medicinal chemistry and materials science.

Introduction

Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The substrate, this compound, presents a unique challenge due to the presence of the electron-withdrawing sulfone group, which can influence the reactivity of the C-Br bond. The selection of an appropriate catalyst system, including the metal precursor, ligand, base, and solvent, is critical for achieving high yields and selectivity. This document outlines catalyst systems and protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this compound.

Catalyst System Selection: A General Overview

The choice of catalyst and reaction conditions is paramount for the successful cross-coupling of this compound. Both palladium and nickel-based catalysts are commonly employed, with the selection often depending on the specific coupling partners and the desired reactivity.

Palladium Catalysts: Palladium complexes are widely used due to their broad functional group tolerance and high catalytic activity. The choice of phosphine ligand is crucial in tuning the reactivity of the palladium center. Bulky, electron-rich phosphine ligands are often preferred as they facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the reductive elimination of the product.

Nickel Catalysts: Nickel catalysts offer a more cost-effective alternative to palladium and can exhibit unique reactivity, particularly with less reactive aryl chlorides. For aryl bromides like this compound, nickel catalysts can also be highly effective, sometimes offering different selectivity compared to palladium.

The following sections provide detailed information on catalyst systems and protocols for specific cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction allows for the synthesis of various biaryl structures.

Catalyst and Reaction Condition Recommendations:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-10012-24Moderate to HighA robust system for a variety of aryl and heteroaryl boronic acids.
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-1008-16Moderate to HighA classic catalyst system, effective for many substrates.
PdCl₂(dppf)K₂CO₃Dioxane/H₂O85-11012-24Good to ExcellentOften provides good yields with a broad range of boronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-6 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, arylboronic acid, and base in a Schlenk tube B Add Pd catalyst and phosphine ligand A->B C Evacuate and backfill with inert gas B->C D Add degassed solvent C->D E Heat and stir the reaction mixture D->E F Monitor reaction progress (TLC/LC-MS) E->F G Cool to room temperature F->G H Aqueous workup and extraction G->H I Dry, concentrate, and purify by column chromatography H->I

Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. This reaction is particularly valuable for synthesizing N-aryl sulfones, which are important pharmacophores.

Catalyst and Reaction Condition Recommendations:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAPNaOtBu or Cs₂CO₃Toluene or Dioxane80-1108-24Good to ExcellentA widely used and effective catalyst system for a range of amines.
Pd(OAc)₂ / XPhosK₃PO₄ or K₂CO₃t-BuOH or Toluene80-11012-24Good to ExcellentParticularly effective for coupling with primary and some secondary amines.
Pd(OAc)₂ / RuPhosK₂CO₃Dioxane10012-24GoodAnother effective Buchwald-Hartwig ligand.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried vial with the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the mixture with stirring for the specified time.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.[1]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n Pd0->OA_complex Amine_adduct [Ar-Pd(II)(NHR'R'')L_n]Br OA_complex->Amine_adduct Ligand Exchange Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_adduct->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Coupled Product Amido_complex->Product ArBr 2-Bromophenyl methyl sulfone ArBr->OA_complex Oxidative Addition Amine Amine (HNR'R'') Amine->Amine_adduct Base Base Base->Amine_adduct

Simplified Buchwald-Hartwig amination catalytic cycle.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction can be used to introduce vinyl groups at the 2-position of the phenyl methyl sulfone core.

Catalyst and Reaction Condition Recommendations:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃Et₃N or K₂CO₃DMF or Acetonitrile80-12012-24Moderate to GoodA standard catalyst system for the Heck reaction.
PdCl₂(PPh₃)₂NaOAcDMA or NMP100-14016-30ModerateCan be effective for less reactive alkenes.
Herrmann's CatalystNa₂CO₃NMP120-15012-24GoodA highly active palladacycle catalyst.

Experimental Protocol: General Procedure for Heck Reaction

  • To a pressure tube, add this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), the palladium catalyst (1-5 mol%), and the base (1.5-2.5 equiv.).

  • Add the solvent.

  • Seal the tube and heat the reaction mixture with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes.

Catalyst and Reaction Condition Recommendations:

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃N or i-Pr₂NHTHF or DMF25-804-12Good to ExcellentThe classic and widely used Sonogashira catalyst system.
Pd(PPh₃)₄CuIEt₃NToluene or Dioxane50-1006-18GoodEffective for a broad range of alkynes.
Pd(OAc)₂ / PPh₃CuIK₂CO₃ or Cs₂CO₃Acetonitrile or DMF60-1008-24Moderate to GoodA versatile system that can be adapted for various substrates.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add the palladium catalyst (1-5 mol%), the copper(I) co-catalyst (1-10 mol%), and this compound (1.0 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at the indicated temperature until completion (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.[2]

Conclusion

The cross-coupling of this compound can be achieved using a variety of palladium- and nickel-based catalyst systems. The choice of ligand, base, and solvent is critical for optimizing the reaction yield and selectivity. The protocols provided in this document serve as a starting point for developing specific synthetic routes. Researchers are encouraged to screen different conditions to identify the optimal system for their particular substrate and desired product.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific experimental conditions and substrates. Appropriate safety precautions should be taken when handling all chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 2-bromophenyl methyl sulfone. The advice is based on established principles of palladium-catalyzed reactions for aryl halides, with special consideration for substrates containing electron-withdrawing groups like the methyl sulfone moiety.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for the coupling of this compound?

A typical starting catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%. For challenging substrates, it may be necessary to start at a higher loading (e.g., 2-5 mol%) during initial optimization. Once viable conditions are found, the loading can be systematically lowered to determine the minimum required amount for efficient conversion.

Q2: Which palladium source is recommended for this reaction? Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?

The choice of palladium source can significantly impact reaction efficiency.

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common, relatively inexpensive Pd(II) and Pd(0) sources, respectively. They require in-situ formation of the active Pd(0)Lₙ catalyst. This formation step can sometimes be inefficient or lead to side reactions like phosphine ligand oxidation.

  • Palladium Pre-catalysts: Well-defined Pd(II) pre-catalysts, such as those incorporating Buchwald-type ligands (e.g., XPhos-Pd-G3), are often designed for rapid and clean generation of the active Pd(0) species, which can lead to more reproducible results and higher activity, especially for difficult substrates.

For a substrate like this compound, starting with a modern pre-catalyst is often advisable to ensure efficient initiation of the catalytic cycle.

Q3: What type of ligand is most suitable for coupling an electron-deficient aryl bromide?

The coupling of aryl bromides, especially those that are electron-deficient or sterically hindered, generally benefits from the use of electron-rich and sterically bulky monophosphine ligands.

  • Dialkylbiaryl phosphines (Buchwald ligands): Ligands such as SPhos, XPhos, and RuPhos are highly effective for challenging Suzuki-Miyaura couplings. They promote the rates of both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be very effective and may offer different reactivity profiles compared to phosphines.

The presence of the electron-withdrawing sulfone group in this compound makes oxidative addition more favorable, but a highly active catalyst system is still crucial for overall efficiency.

Q4: How do I select the appropriate base and solvent for the reaction?

The base and solvent system is critical for a successful Suzuki-Miyaura reaction.

  • Bases: The base activates the boronic acid for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). K₃PO₄ is often a good starting point for many cross-coupling reactions. The choice of base can be substrate-dependent, and screening may be necessary.

  • Solvents: A range of organic solvents can be used, often with a small amount of water to aid in dissolving the base and facilitating the reaction. Common solvents include toluene, dioxane, and tetrahydrofuran (THF). The selection should be based on the solubility of the substrates and reagents.

Troubleshooting Guide

Problem: Low or no product yield.

This is the most common issue in cross-coupling reactions and can stem from several factors.

Possible Cause Troubleshooting Steps & Solutions
Inactive Catalyst The active Pd(0) species is sensitive to air. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use a fresh, high-quality palladium source and ligand. Consider using a robust pre-catalyst.
Suboptimal Ligand The chosen ligand may not be suitable for the substrate. Screen a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to identify the most effective one.
Incorrect Base/Solvent The base may not be strong enough, or the reagents may not be fully soluble. Try a different base (e.g., switch from K₂CO₃ to K₃PO₄). Ensure the solvent system effectively dissolves all components; a co-solvent like water is often beneficial.
Low Reaction Temperature The reaction may require more thermal energy to proceed at a reasonable rate. Increase the reaction temperature incrementally, monitoring for potential decomposition.
Poor Quality Reagents The boronic acid or ester may have decomposed during storage. Use fresh or purified boronic acid. Boronic acids are known to be unstable and can be a common reason for low yields.

Problem: Significant formation of side products (e.g., homocoupling of boronic acid).

Side reactions compete with the desired cross-coupling pathway, reducing the overall yield.

Possible Cause Troubleshooting Steps & Solutions
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids. Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is critical.
Inefficient Pd(II) to Pd(0) Reduction If using a Pd(II) source, the in-situ reduction to the active Pd(0) catalyst can be accompanied by boronic acid homocoupling. Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates Pd(0) can mitigate this issue.
Incorrect Stoichiometry An inappropriate ratio of aryl halide to boronic acid can sometimes lead to side reactions. Typically, a slight excess (1.2-1.5 equivalents) of the boronic acid is used.

Problem: Catalyst deactivation is observed.

The palladium catalyst can lose its activity during the reaction, leading to incomplete conversion.

Possible Cause Troubleshooting Steps & Solutions
Ligand Degradation Some phosphine ligands can be sensitive to high temperatures or reaction conditions. Choose a more robust ligand from the Buchwald or NHC families.
Product Inhibition The product formed can sometimes coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst. Using a ligand that forms a very stable and active complex can help prevent this.
Formation of Palladium Black Agglomeration of the palladium catalyst into inactive palladium black can occur. This can be caused by ligand degradation or unstable reaction conditions. Ensure proper stirring and consider a ligand that provides better stabilization to the palladium nanoparticles.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol that serves as a starting point for the coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary.

  • Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge it with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is typically done by evacuating the vessel and backfilling with the inert gas, repeating the cycle 3-5 times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a pre-catalyst, add it directly (2 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visual Guides

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle is the fundamental pathway for the reaction, involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_inputs Pd0 Pd(0)Lₙ (Active Catalyst) OxAdd Ar-Pd(II)-X(Lₙ) (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition + Ar-X (this compound) Trans Ar-Pd(II)-Ar'(Lₙ) (Transmetalation Intermediate) OxAdd->Trans Transmetalation + Ar'-B(OR)₂ (Base Activated) Trans->Pd0  Regenerates  Catalyst Product Ar-Ar' (Coupled Product) Trans->Product Reductive Elimination ArX Ar-X ArB Ar'-B(OR)₂

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical workflow for addressing low product yields in your coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_inert Is the inert atmosphere rigorous? (Degassed solvents, Ar/N₂ blanket) start->check_inert improve_inert Action: Improve degassing (e.g., freeze-pump-thaw) and ensure positive inert gas pressure. check_inert->improve_inert No check_reagents Are reagents high quality? (Fresh catalyst, pure boronic acid) check_inert->check_reagents Yes improve_inert->check_reagents replace_reagents Action: Use fresh catalyst, ligand, and boronic acid. check_reagents->replace_reagents No screen_conditions Screen Reaction Parameters check_reagents->screen_conditions Yes replace_reagents->screen_conditions screen_ligand Action: Screen bulky, electron-rich ligands (SPhos, XPhos, etc.). screen_conditions->screen_ligand screen_base Action: Screen different bases (K₃PO₄, Cs₂CO₃, etc.). screen_conditions->screen_base screen_temp Action: Increase temperature incrementally (e.g., 80°C -> 110°C). screen_conditions->screen_temp

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Technical Support Center: Suzuki Coupling with 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 2-bromophenyl methyl sulfone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.

Frequently Asked questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?

A1: The Suzuki coupling of this compound is prone to several common side reactions that can significantly reduce the yield of the desired biaryl product. These include:

  • Debromination: This is the reduction of the starting material, this compound, to phenyl methyl sulfone. This side reaction can be promoted by the presence of a hydride source in the reaction mixture.

  • Protodeboronation: This involves the cleavage of the carbon-boron bond of the boronic acid coupling partner, replacing it with a carbon-hydrogen bond. This leads to the formation of an arene byproduct and consumption of the nucleophile.

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid. The presence of oxygen in the reaction is a known promoter of this byproduct.[1]

Due to the electron-withdrawing nature of the methyl sulfone group, this compound is an electron-deficient aryl bromide. Such substrates can be more susceptible to certain side reactions.[2][3]

Q2: My reaction is resulting in a significant amount of debromination of the this compound. What are the potential causes and how can I minimize this?

A2: Debromination is a common issue, particularly with electron-deficient aryl halides. The likely cause is the presence of a hydride source that intercepts the palladium intermediate after oxidative addition.

Troubleshooting Debromination:

Potential Cause Recommended Solution
Hydride Source The solvent (e.g., alcohols) or base can sometimes act as a hydride source. Consider switching to an aprotic solvent like dioxane, THF, or toluene. Ensure the base is not a hydride donor.
Ligand Choice Bulky, electron-rich phosphine ligands can sometimes promote reductive elimination of the desired product over side reactions. Consider ligands like SPhos or XPhos.
Reaction Temperature Lowering the reaction temperature may disfavor the debromination pathway. However, this needs to be balanced with achieving a reasonable reaction rate for the desired coupling.
Water Content While some water is often necessary for Suzuki couplings, excessive amounts can sometimes contribute to side reactions. If using a biphasic system, minimizing the aqueous phase or using anhydrous conditions with a suitable base (like KF) might be beneficial.

Q3: I am observing a large amount of homocoupling of my boronic acid. What is the primary cause and what are the solutions?

A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid, often catalyzed by palladium(II) species.

Troubleshooting Homocoupling:

Potential Cause Recommended Solution
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of an inert gas throughout the reaction.
Catalyst Pre-activation If using a Pd(II) precatalyst, ensure its efficient in-situ reduction to the active Pd(0) species. Inefficient reduction can leave residual Pd(II) that promotes homocoupling.
Reaction Setup Use Schlenk techniques or a glovebox to minimize exposure to air.

Q4: Protodeboronation of my boronic acid is consuming my starting material. How can I prevent this?

A4: Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.

Troubleshooting Protodeboronation:

Potential Cause Recommended Solution
Boronic Acid Instability Use fresh, high-purity boronic acid. Consider using more stable boronic esters, such as pinacol esters (Bpin), which release the boronic acid slowly under the reaction conditions.
Base and Solvent The choice of base and solvent is critical. Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker inorganic base like K₂CO₃ or KF. Anhydrous conditions can also suppress this side reaction.
Reaction Temperature Lowering the reaction temperature can reduce the rate of protodeboronation.
Reaction Time Monitor the reaction progress closely and stop it once the starting material is consumed to prevent prolonged exposure of the boronic acid to destabilizing conditions.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a generalized starting protocol. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for this challenging substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and any additional ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Suzuki Catalytic Cycle and Common Side Reactions

Suzuki_Side_Reactions pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)-Br(L_n) oa->pd_complex tm Transmetalation pd_complex->tm debromination Debromination (Ar-H) pd_complex->debromination Reduction biaryl_pd Ar-Pd(II)-Ar'(L_n) tm->biaryl_pd re Reductive Elimination biaryl_pd->re re->pd0 regenerates product Ar-Ar' (Desired Product) re->product protodeboronation Protodeboronation (Ar'-H) homocoupling Homocoupling (Ar'-Ar') arbr 2-Bromophenyl methyl sulfone (Ar-Br) arbr->oa Ar-Br ar_boronic Arylboronic Acid (Ar'-B(OH)₂) ar_boronic->tm ar_boronic->protodeboronation Hydrolysis ar_boronic->homocoupling Oxidative Coupling base Base base->tm hydride [H⁻] Source hydride->debromination proton H⁺ Source (e.g., H₂O) proton->protodeboronation oxygen O₂ oxygen->homocoupling

Caption: The Suzuki catalytic cycle and competing side reaction pathways.

Troubleshooting Logic for Suzuki Coupling of this compound

Troubleshooting_Suzuki problem Low Yield of Desired Product cause_debromination High Debromination problem->cause_debromination cause_protodeboronation High Protodeboronation problem->cause_protodeboronation cause_homocoupling High Homocoupling problem->cause_homocoupling cause_no_reaction No/Low Conversion problem->cause_no_reaction solution_debromination Change Solvent (Aprotic) Optimize Base Lower Temperature Screen Ligands cause_debromination->solution_debromination Address with solution_protodeboronation Use Boronic Ester (Bpin) Use Milder Base (K₂CO₃, KF) Anhydrous Conditions Lower Temperature cause_protodeboronation->solution_protodeboronation Address with solution_homocoupling Thoroughly Degas Solvents Use Inert Atmosphere Use Pd(0) Catalyst Directly cause_homocoupling->solution_homocoupling Address with solution_no_reaction Check Catalyst Activity Screen Ligands (e.g., Buchwald) Increase Temperature Screen Solvents for Solubility cause_no_reaction->solution_no_reaction Address with

Caption: A troubleshooting decision tree for low-yielding Suzuki reactions.

References

challenges in the purification of 2-Bromophenyl methyl sulfone reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming challenges in the purification of 2-Bromophenyl methyl sulfone reaction products.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.- Select a solvent in which the compound has lower solubility at room temperature. - Use a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent until turbidity appears, then heat to redissolve and cool slowly. - Minimize the amount of hot solvent used for dissolution to ensure the solution is saturated.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask). - Use a slight excess of hot solvent to keep the compound dissolved.
Oily Product Instead of Crystals The compound may have a low melting point or be impure.- Try a different recrystallization solvent. - "Scratch" the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. - If impurities are the cause, consider pre-purification by column chromatography.
Incomplete Separation by Column Chromatography Poor choice of eluent system.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. - A common starting point for sulfones is a hexane/ethyl acetate gradient.
Column overloading.- Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight).
Co-elution of impurities.- If impurities are very close in polarity, try a different solvent system (e.g., dichloromethane/methanol). - Consider using a different stationary phase if silica gel is not effective.
Product Contains Starting Material (2-Bromothioanisole) Incomplete oxidation reaction.- Monitor the reaction progress by TLC to ensure full conversion of the starting material. - If present in the crude product, it can be removed by column chromatography as it is significantly less polar than the sulfone.
Product Contains Intermediate (2-Bromophenyl methyl sulfoxide) Incomplete oxidation reaction.- Drive the oxidation reaction to completion. - This impurity is closer in polarity to the product and may require careful column chromatography for separation. A shallower solvent gradient may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most common impurities depend on the synthetic route. If synthesizing via oxidation of 2-bromothioanisole, the primary impurities are typically the unreacted starting material (2-bromothioanisole) and the intermediate product, 2-bromophenyl methyl sulfoxide.

Q2: How can I effectively remove the sulfoxide intermediate from my this compound product?

A2: The sulfoxide is more polar than the starting thioether but less polar than the sulfone. Separation can be challenging but is achievable with careful column chromatography. Using a shallow gradient of a hexane/ethyl acetate solvent system on a silica gel column is often effective. Monitoring fractions by TLC is crucial to identify and isolate the pure sulfone.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: Based on its melting point of 106-110°C and its structure, good single-solvent options to try would be isopropanol or ethanol. A mixed solvent system, such as ethanol/water or toluene/heptane, can also be effective. Always perform small-scale solubility tests to determine the optimal solvent or solvent pair.

Q4: My purified this compound has a broad melting point range. What does this indicate?

A4: A broad melting point range is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. You should consider further purification steps, such as another recrystallization with a different solvent system or column chromatography.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp peak in the HPLC chromatogram and a clean NMR spectrum without signals from impurities are indicative of high purity. The melting point is also a valuable indicator of purity.

Data Presentation

The following tables provide illustrative data for typical purification outcomes of this compound.

Table 1: Recrystallization Solvent Screening (Illustrative)

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal FormationPurity (Post-Recrystallization)
IsopropanolLowHighGood>98%
Ethanol/WaterLowHighGood>99%
TolueneMediumHighFair~97%
HeptaneVery LowLowPoor-

Table 2: Column Chromatography Performance (Illustrative)

Eluent System (Hexane/Ethyl Acetate Gradient)Rf of 2-BromothioanisoleRf of 2-Bromophenyl methyl sulfoxideRf of this compoundPurity (Post-Column)
10% Ethyl Acetate in Hexane0.80.50.3>99%

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol or Ethanol/Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents (e.g., n-Hexane, Ethyl Acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various ratios of hexane and ethyl acetate to find a solvent system that gives the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a level bed. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Crude Product recrystallization Attempt Recrystallization start->recrystallization column Perform Column Chromatography start->column High Impurity Load analyze_purity Analyze Purity (TLC, NMR, MP) recrystallization->analyze_purity column->analyze_purity pure_product Pure Product (>99%) analyze_purity->pure_product Purity OK oily_product Product Oils Out analyze_purity->oily_product Oils Out low_yield Low Yield analyze_purity->low_yield Low Yield impure_after_recryst Still Impure analyze_purity->impure_after_recryst Impure co_elution Co-elution of Impurities analyze_purity->co_elution Impure change_solvent Change Recrystallization Solvent/ Use Mixed Solvents oily_product->change_solvent low_yield->change_solvent impure_after_recryst->column optimize_eluent Optimize Eluent System (TLC Guidance) co_elution->optimize_eluent change_solvent->recrystallization optimize_eluent->column

Caption: Troubleshooting workflow for the purification of this compound.

preventing decomposition of 2-Bromophenyl methyl sulfone during heating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromophenyl methyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during heating.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the likely decomposition pathways for this compound when heated?

A2: The thermal decomposition of this compound is expected to proceed through two main pathways based on its structure:

  • Cleavage of the Carbon-Sulfur (C-S) bond: The sulfone group can be eliminated as sulfur dioxide (SO₂). This is a common decomposition pathway for sulfones at high temperatures.

  • Cleavage of the Carbon-Bromine (C-Br) bond: Aromatic bromine compounds can undergo dehalogenation upon heating, which can lead to the formation of hydrogen bromide (HBr) if a hydrogen source is available, and other brominated or debrominated aromatic byproducts.

Q3: What are the potential consequences of decomposition during my experiment?

A3: The decomposition of this compound can lead to several undesirable outcomes in an experiment, including:

  • Formation of impurities: Decomposition products will contaminate your reaction mixture, potentially leading to difficulties in purification and reduced yields of the desired product.

  • Generation of corrosive byproducts: The formation of HBr can create an acidic and corrosive environment, which may be detrimental to sensitive reagents or equipment.

  • Inconsistent results: If the extent of decomposition varies between experiments, it will lead to poor reproducibility.

Q4: How can I minimize the decomposition of this compound during heating?

A4: Several strategies can be employed to minimize thermal decomposition:

  • Use of an Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon is highly recommended. This will minimize oxidative degradation and can help to suppress certain decomposition pathways.

  • Temperature Control: Use the lowest possible temperature that allows your reaction to proceed at a reasonable rate. Avoid localized overheating by ensuring uniform heating and stirring.

  • Use of Stabilizers: The addition of stabilizers, such as radical scavengers or acid scavengers, can help to prevent decomposition.

  • Solvent Selection: The choice of solvent can influence thermal stability. High-boiling, inert solvents are generally preferred.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (yellowing or browning) of the reaction mixture upon heating. Thermal decomposition leading to the formation of colored byproducts.- Lower the reaction temperature. - Ensure the reaction is conducted under a strict inert atmosphere (nitrogen or argon). - Consider adding a small amount of a hindered phenol antioxidant (e.g., BHT).
Unexpected drop in pH of the reaction mixture. Formation of acidic byproducts, likely HBr from the cleavage of the C-Br bond.- Add an acid scavenger to the reaction mixture. Non-nucleophilic organic bases (e.g., proton sponge) or inorganic bases (e.g., anhydrous potassium carbonate) can be used. - Ensure all reagents and solvents are anhydrous to minimize HBr formation.
Low yield of the desired product and presence of multiple unidentified impurities in the crude product. Significant decomposition of the starting material.- Re-evaluate the reaction temperature and heating time; shorter reaction times at lower temperatures are preferable. - Implement the use of an inert atmosphere and consider adding a combination of a hindered phenol antioxidant and an acid scavenger. - Purify the starting material to ensure no impurities are catalyzing the decomposition.
Inconsistent reaction outcomes between batches. Variable levels of decomposition due to inconsistencies in reaction setup or procedure.- Standardize the heating method to ensure consistent temperature profiles. - Strictly control the atmosphere of the reaction. - Ensure the quality and purity of the this compound is consistent between batches.

Data Presentation

While specific quantitative data for the thermal decomposition of this compound is not available, the following table summarizes the thermal stability of related sulfone compounds to provide a comparative reference.

CompoundStructureOnset of Decomposition (°C)ConditionsReference
Diphenyl sulfoneC₆H₅SO₂C₆H₅>550Inert atmosphere[1][2]
Acyclic aromatic sulfonesAr-SO₂-Ar'>350Inert atmosphere[1][2][3]
DapsoneC₁₂H₁₂N₂O₂S~339TGA/DTG[4]
TopiramateC₁₂H₂₁NO₈S~151TGA/DTG[4]

Experimental Protocols

Protocol 1: General Procedure for Heating this compound under an Inert Atmosphere

  • Apparatus Setup: Assemble a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a condenser, a thermometer, a magnetic stirrer, and an inlet/outlet for an inert gas (nitrogen or argon).

  • Purging: Before adding reagents, thoroughly purge the reaction vessel with the inert gas for at least 15-20 minutes to displace any oxygen.

  • Reagent Addition: Add this compound and any other reagents or solvents to the flask under a positive pressure of the inert gas.

  • Heating: Begin stirring and slowly heat the reaction mixture to the desired temperature using a suitable heating mantle or oil bath.

  • Monitoring: Maintain a gentle flow of the inert gas throughout the reaction and monitor the temperature closely.

  • Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature under the inert atmosphere before proceeding with the work-up.

Protocol 2: Use of a Hindered Phenol Antioxidant as a Stabilizer

  • Selection of Antioxidant: Choose a suitable hindered phenol antioxidant, such as Butylated hydroxytoluene (BHT) or Irganox 1010.

  • Determination of Loading: The typical loading of a hindered phenol antioxidant is in the range of 0.05 to 0.5 wt% relative to the substrate (this compound).

  • Procedure:

    • Follow the procedure outlined in Protocol 1 for setting up the reaction under an inert atmosphere.

    • Add the selected hindered phenol antioxidant to the reaction vessel along with the this compound before heating.

    • Proceed with the reaction as planned, monitoring for any signs of decomposition.

Protocol 3: Use of an Acid Scavenger to Neutralize Acidic Byproducts

  • Selection of Acid Scavenger: Choose an appropriate acid scavenger that is compatible with your reaction conditions.

    • For reactions sensitive to basic conditions, a neutral or mildly basic scavenger may be suitable.

    • For reactions tolerant to bases, anhydrous potassium carbonate or a non-nucleophilic organic base like 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) can be used.

  • Determination of Stoichiometry: The amount of acid scavenger should be at least stoichiometric to the maximum potential amount of HBr that could be generated. In many cases, a slight excess (1.1 to 1.5 equivalents) is used.

  • Procedure:

    • Follow the procedure outlined in Protocol 1 for setting up the reaction under an inert atmosphere.

    • Add the acid scavenger to the reaction vessel along with the this compound before heating.

    • Proceed with the reaction. The acid scavenger will neutralize any HBr as it is formed.

Visualizations

Decomposition_Pathway This compound This compound Decomposition Decomposition This compound->Decomposition High Temperature Heat Heat Heat->Decomposition C-S Bond Cleavage C-S Bond Cleavage Decomposition->C-S Bond Cleavage C-Br Bond Cleavage C-Br Bond Cleavage Decomposition->C-Br Bond Cleavage SO2 SO2 C-S Bond Cleavage->SO2 Brominated/Debrominated Aromatics Brominated/Debrominated Aromatics C-Br Bond Cleavage->Brominated/Debrominated Aromatics HBr HBr C-Br Bond Cleavage->HBr (if H source present)

Caption: Potential thermal decomposition pathways of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Evaluation Start Decomposition Suspected Observe Observe Signs of Decomposition (e.g., discoloration, low yield, pH drop) Start->Observe Inert_Atmosphere Implement/Improve Inert Atmosphere Observe->Inert_Atmosphere Lower_Temp Lower Reaction Temperature Inert_Atmosphere->Lower_Temp Add_Stabilizer Add Stabilizer(s)? Lower_Temp->Add_Stabilizer Antioxidant Add Hindered Phenol (e.g., BHT) Add_Stabilizer->Antioxidant Yes (Oxidation) Acid_Scavenger Add Acid Scavenger (e.g., K2CO3) Add_Stabilizer->Acid_Scavenger Yes (Acid Formation) Monitor Monitor Reaction Progress Add_Stabilizer->Monitor No Antioxidant->Monitor Acid_Scavenger->Monitor Analyze Analyze Product (Yield, Purity) Monitor->Analyze Success Decomposition Minimized Analyze->Success Improved Re-evaluate Re-evaluate Conditions Analyze->Re-evaluate No Improvement

References

troubleshooting low yields in Buchwald-Hartwig amination of 2-Bromophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromophenyl methyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields for this challenging substrate. The electron-withdrawing nature of the sulfone group in this compound can significantly impact the reaction, and this guide provides targeted advice to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is giving low to no yield. What are the most common causes?

Low yields with this substrate are frequently linked to a few key factors:

  • Suboptimal Ligand Choice: The electron-withdrawing sulfone group can deactivate the palladium catalyst.[1] Bulky, electron-rich phosphine ligands are often necessary to promote the reaction.

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not effectively deprotonate the amine-palladium complex, while an overly strong base could lead to side reactions.

  • Catalyst Deactivation: The substrate itself or impurities can sometimes poison the palladium catalyst.

  • Poor Reagent Purity or Reaction Setup: Like many organometallic reactions, the Buchwald-Hartwig amination is sensitive to air and moisture. Impure reagents or a non-inert atmosphere can significantly hinder the reaction.

Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated. This can occur due to β-hydride elimination from the palladium-amide intermediate.[1] To minimize this:

  • Ligand Selection: Employing bulky ligands can sterically hinder β-hydride elimination.

  • Base Selection: Using a non-coordinating, sterically hindered base can be beneficial.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress hydrodehalogenation.

Q3: What are the recommended starting conditions for the amination of this compound?

For a successful reaction, a good starting point is crucial. The following table outlines a generally effective set of initial conditions.

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or a G3/G4 palladacycle precatalystPrecatalysts often provide more reliable formation of the active catalytic species.[2]
Ligand XPhos, RuPhos, or BrettPhosThese are bulky, electron-rich ligands known to be effective for challenging substrates.[3][4]
Base NaOtBu or LHMDSThese are strong, non-nucleophilic bases commonly used in Buchwald-Hartwig reactions.[2]
Solvent Toluene or DioxaneThese are common, effective solvents for this type of coupling.[5]
Temperature 80-110 °CHeat is typically required to drive the reaction to completion.[6]
Atmosphere Inert (Argon or Nitrogen)Palladium catalysts are sensitive to oxygen.[6]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields.

Problem: Low Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

LowConversion start Low Conversion Observed check_catalyst 1. Evaluate Catalyst System - Is the ligand appropriate? - Is the Pd source active? start->check_catalyst check_base 2. Assess Base - Is the base strong enough? - Is it fully dissolved? check_catalyst->check_base solution_catalyst Action: - Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). - Use a reliable precatalyst (e.g., G3/G4 palladacycles). check_catalyst->solution_catalyst check_conditions 3. Review Reaction Conditions - Is the temperature high enough? - Is the reaction time sufficient? - Is the atmosphere inert? check_base->check_conditions solution_base Action: - Switch to a stronger base (e.g., NaOtBu, LHMDS). - Ensure vigorous stirring. check_base->solution_base solution_conditions Action: - Increase temperature (e.g., to 100-110 °C). - Extend reaction time. - Ensure proper degassing of solvent and inert atmosphere. check_conditions->solution_conditions end Improved Conversion solution_catalyst->end solution_base->end solution_conditions->end

Caption: A step-by-step guide to troubleshooting low conversion.

Detailed Actions:

  • Evaluate the Catalyst System:

    • Ligand Screening: The choice of ligand is paramount. For electron-deficient aryl bromides, bulky biarylphosphine ligands are often the most effective.

      • Protocol: Set up parallel reactions with different ligands such as XPhos, RuPhos, and BrettPhos to identify the optimal one for your specific amine.[3][4]

    • Palladium Source: Using a reliable palladium precatalyst can lead to more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[7] Consider using a G3 or G4 palladacycle precatalyst.

  • Assess the Base:

    • Base Strength: A sufficiently strong base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[2]

    • Solubility: Insoluble bases can lead to poor reaction rates. Ensure the base is adequately dispersed, which may require vigorous stirring.[2]

  • Review Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[6] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be cautious of catalyst decomposition at excessively high temperatures.

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[6] Ensure your reaction is performed under a properly maintained inert atmosphere (argon or nitrogen) and that your solvent is thoroughly degassed.

Problem: Formation of Side Products and Catalyst Decomposition

If you observe the formation of significant side products or the precipitation of palladium black (indicating catalyst decomposition), the following steps may help.

Troubleshooting Side Products and Decomposition

SideProducts start Side Products or Catalyst Decomposition Observed check_temp 1. Evaluate Temperature - Is it too high? start->check_temp check_reagents 2. Check Reagent Purity - Are starting materials and solvents pure and dry? check_temp->check_reagents solution_temp Action: - Lower the reaction temperature (e.g., to 80-90 °C). - Consider a more stable precatalyst. check_temp->solution_temp check_ligand_ratio 3. Assess Ligand:Pd Ratio - Is there enough ligand to stabilize the catalyst? check_reagents->check_ligand_ratio solution_reagents Action: - Purify starting materials. - Use anhydrous, degassed solvent. check_reagents->solution_reagents solution_ligand_ratio Action: - Increase the ligand to palladium ratio (e.g., 1.2:1 or 1.5:1). check_ligand_ratio->solution_ligand_ratio end Cleaner Reaction, Higher Yield solution_temp->end solution_reagents->end solution_ligand_ratio->end

Caption: A guide to resolving issues with side products and catalyst decomposition.

Detailed Actions:

  • Evaluate the Temperature: While heat is often necessary, excessive temperatures can lead to catalyst decomposition. If you observe the formation of palladium black, try reducing the reaction temperature to the lower end of the recommended range (e.g., 80-90 °C) and increasing the reaction time.[6]

  • Check Reagent Purity: Impurities in your starting materials or solvent can poison the catalyst. Ensure your this compound and amine are pure and that you are using an anhydrous, degassed solvent.

  • Assess Ligand to Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition. A slight excess of the ligand relative to palladium (e.g., a 1.2:1 or 1.5:1 ligand:Pd ratio) can sometimes improve catalyst stability.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4-2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Summary of Ligand and Base Screening Data

The following table summarizes typical results from a ligand and base screen for the amination of an electron-deficient aryl bromide, providing a guide for optimization.

EntryLigandBaseSolventTemperature (°C)Yield (%)
1P(t-Bu)₃Cs₂CO₃Toluene100<10
2XantphosNaOtBuDioxane10065
3RuPhosNaOtBuToluene10085
4XPhosNaOtBuToluene10092
5BrettPhosLHMDSToluene10090

Note: Yields are illustrative and will vary depending on the specific amine used.

This technical support guide provides a comprehensive starting point for troubleshooting and optimizing the Buchwald-Hartwig amination of this compound. By systematically addressing the key parameters of ligand, base, and reaction conditions, researchers can significantly improve the success rate of this challenging transformation.

References

Technical Support Center: Purification of Polar Sulfone-Containing Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar sulfone-containing compounds using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar sulfone-containing compounds by column chromatography?

The primary challenges stem from the high polarity of the sulfone group (SO₂). This polarity can lead to:

  • Strong retention on polar stationary phases: Sulfones can bind very strongly to silica gel or alumina, making them difficult to elute.[1][2][3]

  • Poor solubility in non-polar solvents: It can be challenging to find a suitable solvent system that dissolves the sulfone compound well but doesn't cause it to elute too quickly.[4]

  • Tailing of peaks: The strong interaction with the stationary phase can lead to broad, tailing peaks, resulting in poor separation and lower purity of the collected fractions.[5]

  • Compound degradation: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive sulfone-containing molecules.[5][6]

Q2: Which stationary phase is best for purifying polar sulfones?

The choice of stationary phase depends on the specific properties of your sulfone compound and the impurities you are trying to remove.

  • Normal-Phase Chromatography (Silica Gel or Alumina): This is the most common starting point. Silica gel is the default choice, but for very basic compounds, alumina might be a better option as it is less acidic.[6][7] For highly polar sulfones that are strongly retained, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase can be effective.[8]

  • Reverse-Phase Chromatography (C18 or other hydrophobic phases): If your sulfone is water-soluble, reverse-phase chromatography can be an excellent alternative. In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). Polar compounds like sulfones will elute earlier in reverse-phase chromatography.[9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for very polar compounds that are not retained in reverse-phase chromatography. It uses a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[11][12]

Q3: How do I choose the right solvent system (mobile phase)?

The ideal solvent system should provide good separation between your desired sulfone and any impurities, with a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[1][8]

  • For Normal-Phase Chromatography: Start with a relatively non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). For very polar sulfones, you may need highly polar solvent systems, such as dichloromethane/methanol or even ethyl acetate/methanol mixtures.[13] Adding a small amount of acetic acid or triethylamine can improve peak shape for acidic or basic compounds, respectively.[5][8]

  • For Reverse-Phase Chromatography: The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile or methanol. The elution strength is increased by decreasing the polarity of the mobile phase (i.e., increasing the proportion of the organic solvent).

  • For HILIC: The mobile phase is typically a mixture of a high percentage of a non-polar solvent (like acetonitrile) and a low percentage of a polar solvent (like water).[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound won't elute from the column (streaking at the baseline on TLC) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[6][14]
The compound is irreversibly adsorbed or degrading on the silica gel.Test the stability of your compound on silica gel using a 2D TLC.[6] Consider switching to a less acidic stationary phase like alumina or using reverse-phase chromatography.[6][7] You can also try deactivating the silica gel with triethylamine.[8]
Compound elutes too quickly (at the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[6]
The sample was loaded in a solvent that is too polar.Dissolve the sample in a minimal amount of a solvent that is the same as or slightly less polar than the initial mobile phase.[4] If solubility is an issue, consider dry loading.[4]
Poor separation of the desired compound from impurities The chosen solvent system has poor selectivity for the compounds.Screen different solvent systems using TLC to find one that provides better separation.[1]
The column was overloaded with the sample.Reduce the amount of sample loaded onto the column. A general guideline is a silica gel to crude sample weight ratio of at least 30:1.[5]
The column was packed improperly.Ensure the column is packed uniformly without any cracks or air bubbles.[5]
Tailing or broad peaks The compound is interacting too strongly with the stationary phase.Add a modifier to the mobile phase. For acidic compounds, add a small amount of acetic acid. For basic compounds, add triethylamine.[5][8]
The sample was overloaded.Decrease the amount of sample loaded onto the column.[5]
The collected fractions are very dilute The compound is eluting very slowly and broadly.Once the compound starts to elute, you can try increasing the polarity of the mobile phase to speed up its elution and concentrate the fractions.[6]

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography of a Moderately Polar Sulfone

This protocol is a starting point for the purification of a sulfone compound that shows an Rf of ~0.3 in 50% ethyl acetate in hexane on a silica gel TLC plate.

1. Column Packing:

  • Select a glass column of appropriate size.
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 30% ethyl acetate in hexane).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Ensure the silica bed is level and free of cracks. Add a thin layer of sand on top to protect the silica surface.[4]

2. Sample Loading:

  • Wet Loading: Dissolve the crude sulfone compound in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.[4]
  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[4]

3. Elution:

  • Start eluting with the initial mobile phase (30% ethyl acetate in hexane).
  • Collect fractions and monitor their composition by TLC.
  • If the desired compound is eluting too slowly, you can gradually increase the polarity of the mobile phase (e.g., to 40% ethyl acetate, then 50%). This is known as a gradient elution.[8]

4. Fraction Analysis:

  • Spot the collected fractions on a TLC plate and develop it in the appropriate solvent system.
  • Visualize the spots under a UV lamp or by using a suitable staining agent.
  • Combine the fractions containing the pure desired compound.

Quantitative Data Summary
ParameterTypical Range/ValueSignificance
Silica Gel to Compound Ratio (w/w) 30:1 to 100:1Higher ratios generally lead to better separation but require more solvent and larger columns.
Column Dimensions (Diameter x Length) Varies based on sample sizeA longer, narrower column provides better resolution than a shorter, wider one for the same amount of stationary phase.
Mobile Phase Flow Rate 1-5 mL/min (for typical lab scale)An optimal flow rate ensures good separation; too fast can lead to peak broadening.
Initial Eluent Polarity Should give an Rf of ~0.2-0.4 for the target compound on TLC.This ensures the compound moves down the column at a reasonable rate, allowing for separation from impurities.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC TLC Analysis to Determine Solvent System Pack Pack Column with Stationary Phase TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: A typical experimental workflow for column chromatography purification.

troubleshooting_flowchart rect_node rect_node start Poor Separation? streaking Streaking at Baseline? start->streaking solvent_polarity Increase Mobile Phase Polarity streaking->solvent_polarity Yes elutes_fast Elutes at Solvent Front? streaking->elutes_fast No change_stationary Consider Reverse-Phase or Alumina solvent_polarity->change_stationary Still no elution decrease_polarity Decrease Mobile Phase Polarity elutes_fast->decrease_polarity Yes tailing Tailing Peaks? elutes_fast->tailing No add_modifier Add Modifier (Acid/Base) to Mobile Phase tailing->add_modifier Yes

Caption: A troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Palladium Catalyst Removal from 2-Bromophenyl Methyl Sulfone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reaction mixtures involving the synthesis of 2-Bromophenyl methyl sulfone and related aryl sulfones.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from my this compound reaction mixture critical?

A1: Residual palladium in the final product can have several detrimental effects. In pharmaceutical applications, regulatory agencies have strict limits on elemental impurities, including palladium, due to potential toxicity. For subsequent synthetic steps, residual palladium can interfere with or catalyze unintended side reactions, leading to impurities and lower yields.

Q2: What are the common forms of palladium residues in my reaction mixture?

A2: Palladium residues can exist in two main forms:

  • Heterogeneous: Insoluble palladium species, such as palladium on carbon (Pd/C) or palladium black, which can often be removed by filtration.

  • Homogeneous: Soluble palladium species, typically Pd(0) or Pd(II) complexes, which are more challenging to remove and often require the use of scavengers or precipitation techniques.

Q3: How do I choose the most suitable palladium removal method for my this compound synthesis?

A3: The optimal method depends on several factors, including the nature of the palladium catalyst used (heterogeneous or homogeneous), the scale of your reaction, the desired final purity of your product, and the stability of this compound to the treatment conditions. A decision-making workflow is provided below to guide your selection.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts and provides practical solutions.

Problem 1: Inefficient removal of palladium using filtration.

  • Symptom: Significant palladium content remains in the filtrate after passing the reaction mixture through a standard filter.

  • Possible Cause 1: The palladium species are soluble (homogeneous).

    • Solution: Filtration is only effective for heterogeneous catalysts. Switch to a scavenging or precipitation method.

  • Possible Cause 2: The heterogeneous palladium particles are too fine to be captured by the filter medium.

    • Solution: Use a finer filter medium, such as a membrane filter, or employ a filter aid like Celite®. Ensure the Celite® bed is well-packed.

Problem 2: Low efficiency of palladium scavengers.

  • Symptom: High levels of palladium persist after treatment with a scavenger.

  • Possible Cause 1: Incorrect scavenger selection.

    • Solution: The effectiveness of a scavenger depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0). It is advisable to screen a small panel of different scavengers (e.g., thiol-based, amine-based, thiourea-based) to find the most effective one for your specific reaction mixture.

  • Possible Cause 2: Insufficient amount of scavenger or inadequate reaction time/temperature.

    • Solution: Increase the amount of scavenger used and/or increase the scavenging time and temperature. Monitor the palladium levels at different time points to optimize the conditions.

  • Possible Cause 3: The product is chelating with the palladium, preventing the scavenger from binding.

    • Solution: Try altering the solvent or adding a competing ligand to disrupt the product-palladium interaction before adding the scavenger.

Problem 3: Product loss during palladium removal.

  • Symptom: Low yield of this compound after the purification step.

  • Possible Cause 1: Adsorption of the product onto the scavenger or activated carbon.

    • Solution: Use the minimum effective amount of the adsorbent. After filtration, wash the adsorbent thoroughly with a suitable solvent to recover any bound product. Trying a different type of scavenger may also reduce product loss.

  • Possible Cause 2: Product degradation during the removal process.

    • Solution: Ensure that the chosen removal method and its conditions (e.g., temperature, pH) are compatible with the stability of this compound.

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize quantitative data from studies on palladium removal in cross-coupling reactions, which are analogous to the synthesis of this compound.

Table 1: Efficiency of Thiol-Based Silica Scavengers

Initial Pd (ppm)Scavenger (wt%)Temperature (°C)Time (h)Final Pd (ppm)Reference
>1,3005035172[1]
2,40010RT-≤ 16

Note: The specific scavenger used in the second entry was a mixture of Si-Thiol and Si-Thiourea.

Table 2: Comparison of Different Palladium Scavenging Methods

MethodInitial Pd (ppm)Final Pd (ppm)Comments
Polymer-bound Ethylenediamine2000-3000100-300Further purification by salt formation reduced Pd to <10 ppm.
Activated Carbon (Darco)2400>16Less effective than thiol-based scavengers in this study.
Polymer-based Scavenger (Quadrapure)2400>16Less effective than thiol-based scavengers in this study.

Experimental Protocols

The following are detailed, generalized protocols for common palladium removal techniques. Note: These protocols may require optimization for your specific this compound reaction mixture.

Protocol 1: Removal of Heterogeneous Palladium Catalyst using Celite® Filtration

  • Preparation of the Celite® Pad:

    • Place a filter paper in a Büchner funnel.

    • Add a 1-2 cm layer of Celite® over the filter paper and gently compact it to create a level bed.

    • Pre-wet the Celite® pad with the reaction solvent.

  • Filtration:

    • Dilute the reaction mixture with a suitable solvent to reduce viscosity.

    • Slowly pour the diluted mixture onto the center of the Celite® bed under gentle vacuum.

    • Wash the reaction flask with fresh solvent and pass it through the Celite® pad to ensure complete transfer.

    • Wash the Celite® pad with additional fresh solvent to recover all of the product.

  • Product Isolation:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure to obtain the crude product, now free of heterogeneous palladium.

Protocol 2: Palladium Removal using a Solid-Supported Thiol Scavenger

  • Scavenger Selection:

    • Choose a suitable thiol-based silica scavenger. The manufacturer's recommendations for the specific palladium catalyst and solvent system should be consulted.

  • Scavenging Process:

    • To the crude reaction mixture, add the recommended amount of the thiol scavenger (typically 5-10 wt% relative to the crude product).

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally by monitoring the palladium content.

  • Filtration:

    • Filter the mixture through a Büchner funnel to remove the solid scavenger.

    • Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Product Isolation:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Palladium Removal using Activated Carbon

  • Treatment with Activated Carbon:

    • Dissolve the crude product in a suitable solvent.

    • Add activated carbon (typically 5-10 wt% relative to the crude product).

    • Stir the suspension at room temperature for 1-4 hours.

  • Filtration:

    • Filter the mixture through a pad of Celite® to remove the activated carbon.

    • Wash the Celite® pad and activated carbon thoroughly with fresh solvent.

  • Product Isolation:

    • Combine the filtrate and washings.

    • Concentrate the solution under reduced pressure to obtain the palladium-free product.

Visualization of Workflows

Diagram 2: Experimental Workflow for Palladium Removal using a Solid-Supported Scavenger

ScavengerWorkflow CrudeMixture Crude Reaction Mixture (this compound + Pd) AddScavenger Add Solid-Supported Scavenger CrudeMixture->AddScavenger Stir Stir at RT or Elevated Temperature (2-24 h) AddScavenger->Stir Filter Filter to Remove Scavenger-Pd Complex Stir->Filter Wash Wash Scavenger with Solvent Filter->Wash Combine Combine Filtrate and Washings Wash->Combine Concentrate Concentrate Under Reduced Pressure Combine->Concentrate PurifiedProduct Purified this compound Concentrate->PurifiedProduct

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2-bromophenyl methyl sulfone. The selection of an appropriate base is critical for the success of these reactions, directly impacting yield, reaction rate, and the formation of side products.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of this compound, offering potential causes and solutions related to base selection.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Insufficient Base Strength: The chosen base may be too weak to facilitate the transmetalation step (in Suzuki-Miyaura coupling) or deprotonate the amine (in Buchwald-Hartwig amination). The pKa of the base is a crucial factor.- For Suzuki-Miyaura reactions, consider switching from weaker bases like carbonates (e.g., Na₂CO₃) to stronger inorganic bases such as K₃PO₄. - For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often necessary.[1]
Poor Base Solubility: The base may not be sufficiently soluble in the reaction solvent, leading to a slow or incomplete reaction.- Ensure the base is finely powdered to maximize surface area. - Consider a different solvent system that better solubilizes the base. For instance, using a co-solvent like water with an organic solvent can improve the solubility of inorganic bases.[2]
Incompatible Base-Ligand Combination: The chosen base may not be optimal for the specific palladium-ligand system.- Screen a panel of bases with your chosen catalyst system. The effectiveness of a base can be highly dependent on the ligand.[3]
Formation of Side Products (e.g., Protodebromination) Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can lead to the replacement of the bromine atom with hydrogen.- Ensure all reagents, including the base, are anhydrous. Dry solvents and reagents thoroughly before use.
Base-Induced Decomposition: A very strong base might lead to decomposition of the starting material or product, especially at elevated temperatures.- Consider using a milder base if decomposition is suspected. - Lowering the reaction temperature may also mitigate side reactions.
Hydrolysis of Functional Groups Base Sensitivity of Substrates: If other functional groups sensitive to hydrolysis are present on the coupling partners, a strong base can cause their degradation.- Use a weaker base such as K₂CO₃ or Cs₂CO₃.[4] The choice of cation can also be important, with Cs⁺ sometimes offering unique benefits.[5]

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally recommended for the Suzuki-Miyaura coupling of this compound?

A1: For Suzuki-Miyaura reactions of aryl halides, particularly those that can be less reactive, inorganic bases are commonly preferred. Weaker bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are a good starting point.[6][7][8] However, for challenging substrates, stronger bases like potassium phosphate (K₃PO₄) have been shown to be effective.[9] The choice is often a balance between reactivity and the tolerance of other functional groups in the molecule.

Q2: What is the role of the base in the Suzuki-Miyaura catalytic cycle?

A2: The base is crucial for the transmetalation step, which is often rate-limiting. It activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate "ate" complex. This complex then transfers its organic group to the palladium center.[8][10]

Q3: For a Buchwald-Hartwig amination with this compound, what class of bases should I consider?

A3: Buchwald-Hartwig aminations typically require stronger, non-nucleophilic bases to deprotonate the amine coupling partner. Strong alkoxides such as sodium tert-butoxide (NaOtBu) are most common.[1] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be attempted, often in combination with specific ligand systems.[5]

Q4: Can the choice of base affect my product yield?

A4: Absolutely. The selection of the base can significantly impact the reaction yield. As shown in the comparative data for model systems, changing the base while keeping other parameters constant can lead to substantial differences in product formation. For example, in some Suzuki-Miyaura couplings, Na₂CO₃ has been shown to provide higher yields than other inorganic and organic bases.[6]

Q5: I am observing the formation of a phenol derivative as a side product. What could be the cause?

A5: The formation of a phenol derivative (hydroxylation) can occur if a strong hydroxide base (like NaOH or KOH) is used, or if there is water present in the reaction mixture with other bases at high temperatures. This side reaction can compete with the desired cross-coupling. Using anhydrous conditions and non-hydroxide bases can help to minimize this.

Data on Base Performance in Model Cross-Coupling Reactions

While specific data for this compound is limited, the following tables summarize the performance of various bases in representative Suzuki-Miyaura and Buchwald-Hartwig reactions, which can guide optimization.

Table 1: Comparison of Bases in a Model Suzuki-Miyaura Coupling Reaction (Data is illustrative and compiled from various sources for similar aryl bromide substrates)[6][10]

BaseSubstrateCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)
Na₂CO₃Aryl BromidePhenylboronic AcidPd(OAc)₂ / LigandToluene/H₂O80-100~98
K₂CO₃Aryl BromidePhenylboronic AcidPd(OAc)₂ / LigandToluene/H₂O80-100~95
K₃PO₄Aryl BromidePhenylboronic AcidPd(OAc)₂ / LigandToluene/H₂O80-100~92
NaOHAryl BromidePhenylboronic AcidPd(OAc)₂ / LigandToluene/H₂O80-100~70
KOHAryl BromidePhenylboronic AcidPd(OAc)₂ / LigandToluene/H₂O80-10070-90
TEAAryl BromidePhenylboronic AcidPd(OAc)₂ / LigandToluene/H₂O80-100Low

Table 2: Comparison of Bases in a Model Buchwald-Hartwig Amination (Data is illustrative and based on general principles for aryl bromide substrates)[1][5][11]

BaseSubstrateAmine PartnerCatalyst SystemSolventTemperature (°C)Yield (%)
NaOtBuAryl BromideAnilinePd(OAc)₂ / XPhosToluene100High
KOt-BuAryl BromideAnilinePd(OAc)₂ / XPhosToluene100High
LHMDSAryl BromideAnilinePd(OAc)₂ / XPhosToluene100Moderate-High
Cs₂CO₃Aryl BromideAnilinePd(OAc)₂ / XPhosToluene100Moderate
K₃PO₄Aryl BromideAnilinePd(OAc)₂ / XPhosToluene100Low-Moderate

Experimental Protocols

Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling Reaction

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (2.0 equiv.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of toluene and water, 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents 1. Combine Aryl Sulfone, Coupling Partner, and Base prep_inert 2. Establish Inert Atmosphere add_cat 3. Add Catalyst and Solvent prep_inert->add_cat heat_stir 4. Heat and Stir monitor 5. Monitor Progress (TLC, LC-MS) heat_stir->monitor workup 6. Aqueous Work-up & Extraction purify 7. Purify via Chromatography end_node End purify->end_node start Start start->prep_reagents

Caption: General experimental workflow for base screening in cross-coupling reactions.

Troubleshooting_Logic start Low or No Conversion? cause1 Insufficient Base Strength? start->cause1 Yes continue_opt Re-evaluate Ligand and Catalyst start->continue_opt No cause2 Poor Base Solubility? cause1->cause2 No sol1 Use Stronger Base (e.g., K₃PO₄ or NaO-t-Bu) cause1->sol1 Yes cause3 Decomposition? cause2->cause3 No sol2 Use Finely Powdered Base or Change Solvent cause2->sol2 Yes sol3 Use Milder Base or Lower Temperature cause3->sol3 Yes cause3->continue_opt No

Caption: Troubleshooting decision tree for low conversion issues related to base selection.

References

Technical Support Center: Workup Procedures for Reactions Involving 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedures for chemical reactions that involve 2-bromophenyl methyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound relevant to a reaction workup?

A1: this compound is a solid at room temperature with a melting point between 106-110 °C. Its solid nature is a key consideration for the workup procedure, as it may precipitate from solution upon cooling or addition of an anti-solvent. It is generally soluble in common organic solvents like dichloromethane and ethyl acetate but has low solubility in non-polar solvents like hexanes and is expected to be sparingly soluble in water.

Q2: What is a standard quenching procedure for a reaction involving this compound?

A2: The choice of quenching agent depends on the specific reaction chemistry. For reactions where residual reactive reagents need to be neutralized, a careful and controlled quench is crucial.

  • For reactions involving organometallic reagents or strong bases, a slow addition of a proton source like saturated aqueous ammonium chloride (NH₄Cl) solution is often recommended to control the exotherm.

  • For reactions involving oxidizing agents, a reducing agent such as aqueous sodium thiosulfate or sodium bisulfite solution can be used.

  • If the reaction is sensitive to acidic or basic conditions, a neutral quench with water may be appropriate.[1]

Q3: Which solvents are typically used for the extraction of this compound?

A3: Dichloromethane (DCM) and ethyl acetate (EtOAc) are common choices for extracting this compound from an aqueous layer. The choice of solvent should be based on the solubility of the desired product and impurities. To enhance the recovery of the product from the aqueous phase, especially if it has some polarity, the aqueous layer can be saturated with brine (saturated NaCl solution) before extraction.[1] This technique, known as "salting out," decreases the solubility of organic compounds in the aqueous layer. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.[2][3]

Q4: What are the recommended methods for the purification of this compound?

A4: The primary methods for purifying this compound are recrystallization and flash column chromatography.

  • Recrystallization: Given that the compound is a solid, recrystallization is an effective method for purification, particularly on a larger scale. A common solvent system for recrystallization is ethanol or a mixture of a good solvent (like ethyl acetate or dichloromethane) and an anti-solvent (like hexanes).[4]

  • Flash Column Chromatography: For separating the product from impurities with different polarities, flash chromatography on silica gel is a standard technique. The choice of eluent will depend on the polarity of the product and impurities, but a gradient of ethyl acetate in hexanes is a common starting point.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
TS-01 Product precipitates during aqueous wash or extraction. - The product has low solubility in the chosen organic solvent at the workup temperature.- The addition of an aqueous solution reduces the overall solvency for the product.- Perform the extraction and washes at a slightly elevated temperature (e.g., 30-40 °C) to maintain solubility.- Use a larger volume of a more effective organic solvent for the extraction.- If the product is the only solid, it may be isolated by filtration, and the filtrate can be processed to recover any dissolved material.
TS-02 Formation of a stable emulsion during extraction. - High concentration of salts or polar byproducts.- The pH of the aqueous layer is close to the pKa of an acidic or basic species in the mixture.- Add brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for an extended period without agitation.- Filter the entire mixture through a pad of Celite®.- Adjust the pH of the aqueous layer.
TS-03 Difficulty in removing highly polar impurities. - Impurities such as sulfinic acids or other water-soluble starting materials may have some solubility in the organic layer.- Perform multiple washes with water or brine.- A wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can remove acidic impurities, while a wash with a dilute acidic solution (e.g., 1M HCl) can remove basic impurities.[5] Ensure your product is stable to these conditions.
TS-04 Difficulty in removing non-polar impurities. - Non-polar byproducts or starting materials may have similar solubility to the desired product.- If the product is a solid, recrystallization is often effective.- For flash chromatography, use a less polar eluent system to increase the separation between the product and non-polar impurities.

Experimental Protocols

General Workup Procedure for a Reaction Mixture Containing this compound
  • Quenching: Cool the reaction mixture in an ice bath. Slowly add the appropriate quenching solution (e.g., saturated aqueous NH₄Cl) with vigorous stirring.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. If only one phase is present, add water and a suitable organic solvent (e.g., dichloromethane).

  • Extraction: Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL of DCM for a 100 mL aqueous layer).[2][3]

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1 x 100 mL)

    • Saturated aqueous sodium bicarbonate (if acidic impurities are present)

    • Brine (1 x 100 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization or flash column chromatography.

Visualizations

Experimental Workflow

experimental_workflow reaction Reaction Mixture quench Quenching (e.g., aq. NH4Cl) reaction->quench Cool to 0 °C extract Extraction (e.g., DCM) quench->extract wash Aqueous Washes (Water, Brine) extract->wash dry Drying (Na2SO4) wash->dry concentrate Concentration dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Pure Product purify->product

Caption: General workup workflow for reactions involving this compound.

Troubleshooting Logic for Product Precipitation

troubleshooting_precipitation problem problem solution solution decision decision start Product Precipitates During Workup is_solid_pure Is the precipitate the desired product? start->is_solid_pure filter Isolate by Filtration is_solid_pure->filter  Yes rework Redissolve and Re-extract is_solid_pure->rework  No / Unsure use_more_solvent Increase Solvent Volume rework->use_more_solvent warm_extraction Warm Extraction (30-40 °C) rework->warm_extraction

References

Validation & Comparative

Reactivity Showdown: 2-Bromophenyl Methyl Sulfone vs. 2-Chlorophenyl Methyl Sulfone in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is a critical factor influencing the efficiency and outcome of a synthetic route. This guide provides a detailed comparison of the reactivity of two common building blocks, 2-bromophenyl methyl sulfone and 2-chlorophenyl methyl sulfone, in the context of nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by established mechanistic principles and comparative experimental data.

The reactivity of aryl halides in SNAr reactions is fundamentally governed by a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the halogen. This is followed by the rapid departure of the halide leaving group to restore the aromaticity of the ring. A key factor influencing the rate of the initial attack is the ability of the halogen to withdraw electron density from the aromatic ring, thereby increasing the electrophilicity of the reaction center.

The "Element Effect" in SNAr: A Counterintuitive Trend

In contrast to S N 2 reactions where the leaving group ability follows the trend I > Br > Cl > F, in SNAr reactions, the reactivity order is often reversed: F > Cl ≈ Br > I. This phenomenon, known as the "element effect," is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack. While the carbon-fluorine bond is the strongest, its cleavage is not the rate-limiting step.

For 2-chlorophenyl methyl sulfone and this compound, the electron-withdrawing sulfone group at the ortho position significantly activates the aryl ring for nucleophilic attack. Based on the established principles of SNAr reactions, it is anticipated that 2-chlorophenyl methyl sulfone will exhibit slightly higher or at least comparable reactivity to its bromo-counterpart. The similar electronegativities of chlorine and bromine often lead to comparable reaction rates.

Comparative Reactivity with Piperidine: Experimental Insights

The following table summarizes the expected relative reactivity and provides hypothetical, yet illustrative, comparative data based on the established principles for the reaction with piperidine.

CompoundLeaving GroupRelative ElectronegativityExpected Relative ReactivityIllustrative Reaction Yield (%)*
2-Chlorophenyl methyl sulfoneCl3.16Higher or Comparable85
This compoundBr2.96Lower or Comparable80

*Illustrative yields under identical reaction conditions (e.g., piperidine as nucleophile, polar aprotic solvent, elevated temperature). Actual yields may vary depending on the specific reaction conditions.

Experimental Protocol: A Representative SNAr Reaction

The following is a generalized experimental protocol for the nucleophilic aromatic substitution reaction of a 2-halophenyl methyl sulfone with piperidine. This protocol can be adapted for a direct comparative study of the two substrates.

Reaction: Synthesis of 2-(piperidin-1-yl)phenyl methyl sulfone.

Materials:

  • 2-Chlorophenyl methyl sulfone or this compound (1.0 eq)

  • Piperidine (2.0 eq)

  • Potassium carbonate (K₂CO₃) as a base (1.5 eq)

  • Dimethylformamide (DMF) as the solvent

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halophenyl methyl sulfone (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes to ensure good dispersion.

  • Add piperidine (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(piperidin-1-yl)phenyl methyl sulfone.

Logical Workflow of the SNAr Reaction

The following diagram illustrates the key steps in the nucleophilic aromatic substitution reaction of a 2-halophenyl methyl sulfone with piperidine.

SNAr_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2-Halophenyl_methyl_sulfone 2-Halophenyl methyl sulfone Nucleophilic_Attack Nucleophilic Attack 2-Halophenyl_methyl_sulfone->Nucleophilic_Attack Piperidine Piperidine Piperidine->Nucleophilic_Attack Meisenheimer_Complex Meisenheimer Complex (Intermediate) Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of Halide Meisenheimer_Complex->Elimination Final_Product 2-(Piperidin-1-yl)phenyl methyl sulfone Elimination->Final_Product

SNAr Reaction Workflow

Conclusion

Reactivity Showdown: 2-Iodophenyl Methyl Sulfone vs. 2-Bromophenyl Methyl Sulfone in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical parameter that significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2-iodophenyl methyl sulfone and 2-bromophenyl methyl sulfone, two substrates activated by the electron-withdrawing methyl sulfone group, in the Suzuki coupling reaction.

The fundamental principle governing the reactivity of aryl halides in Suzuki coupling is the bond dissociation energy of the carbon-halogen (C-X) bond. The established trend dictates that reactivity decreases in the order of I > Br > Cl.[1] This is because the rate-determining step in the catalytic cycle is often the oxidative addition of the aryl halide to the palladium(0) catalyst, a process that is facilitated by a weaker C-X bond. The carbon-iodine bond is inherently weaker than the carbon-bromine bond, making 2-iodophenyl methyl sulfone the more reactive substrate. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields compared to its bromo-counterpart.

Quantitative Reactivity Comparison

Parameter2-Iodophenyl Methyl SulfoneThis compoundJustification & References
Expected Yield >90%70-85%Aryl iodides generally provide higher yields due to more efficient oxidative addition. This trend is well-documented for various substrates.[2][3]
Reaction Time 2-6 hours8-24 hoursThe lower activation energy for the C-I bond cleavage leads to faster reaction kinetics.
Optimal Temperature 80-100 °C100-120 °CThe higher reactivity of the iodide allows for the use of lower reaction temperatures.
Catalyst Loading 1-2 mol%2-5 mol%Due to its higher reactivity, the iodo-substrate may require a lower catalyst loading to achieve high conversion.
Side Reactions Lower propensity for dehalogenationHigher potential for dehalogenation and other side reactions at elevated temperatures.Milder conditions for the iodo-substrate minimize degradation pathways.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of 2-halophenyl methyl sulfones with phenylboronic acid is provided below. This protocol can be adapted and optimized for specific research needs.

Materials:

  • 2-Iodophenyl methyl sulfone or this compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-halophenyl methyl sulfone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 90 °C for the iodo-substrate, 110 °C for the bromo-substrate).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(methylsulfonyl)biphenyl.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki coupling catalytic cycle and a typical experimental workflow.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst Inert Purge with Inert Gas Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Target Temperature Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

References

Navigating Reactivity: A Comparative Guide to Halophenyl Methyl Sulfones in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the relative reaction rates of halophenyl methyl sulfones in palladium-catalyzed cross-coupling reactions, supported by established mechanistic principles and available experimental data.

The utility of aryl sulfones as electrophilic partners in cross-coupling reactions has expanded the toolbox for carbon-carbon bond formation. Their unique reactivity, situated between that of classic aryl halides and nitroarenes, allows for selective and sequential couplings.[1] However, the influence of a halogen substituent on the phenyl methyl sulfone core introduces another layer of complexity and opportunity. This guide focuses on the expected and observed reactivity trends for fluoro-, chloro-, bromo-, and iodo-phenyl methyl sulfones in common cross-coupling reactions.

Relative Reactivity in Suzuki-Miyaura Coupling

The established reactivity trend for aryl halides in Suzuki-Miyaura coupling is typically governed by the carbon-halogen bond strength, following the order: I > Br > Cl > F . It is highly probable that halophenyl methyl sulfones will adhere to this general trend. The electron-withdrawing nature of the methyl sulfone group would further activate the aryl ring towards oxidative addition, but the inherent C-X bond dissociation energy will likely remain the dominant factor.

Interestingly, studies have shown that the reactivity of the sulfone group itself as a leaving group is sensitive to the electronic environment. For instance, phenyl methyl sulfone has been found to be unreactive in certain Suzuki coupling conditions, whereas the more electron-deficient trifluoromethylphenyl sulfone undergoes smooth coupling.[2] This suggests a competitive landscape where the halogen may serve as the primary leaving group, with the reactivity of the C-S bond being tunable based on other ring substituents. In sequential cross-coupling reactions, a reactivity order of chloroarenes > sulfonylarenes > nitroarenes has been demonstrated, highlighting the nuanced interplay of different functional groups.[1]

Experimental Data Summary

While a comprehensive dataset for the entire halogen series is unavailable, the following table summarizes qualitative reactivity based on existing literature.

Halophenyl Methyl SulfoneHalogenExpected Relative Reactivity in Cross-CouplingExperimental Observations in Suzuki Coupling
4-Iodophenyl methyl sulfoneIHighestExpected to be the most reactive.
4-Bromophenyl methyl sulfoneBrHighCommonly used in cross-coupling, expected to be highly reactive.
4-Chlorophenyl methyl sulfoneClModerateLess reactive than bromo and iodo analogues.
4-Fluorophenyl methyl sulfoneFLowestGenerally unreactive under standard cross-coupling conditions.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide, which can be adapted for halophenyl methyl sulfones.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the halophenyl methyl sulfone (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) is prepared in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). The reaction vessel is degassed and placed under an inert atmosphere (e.g., nitrogen or argon). The mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for a period of 2 to 24 hours. The progress of the reaction is monitored by an appropriate technique such as TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanistic Overview and Logical Workflow

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides the basis for understanding the relative reactivity of halophenyl methyl sulfones. The key step governing the reactivity order is the oxidative addition of the aryl halide to the Pd(0) catalyst.

G cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Rate-Determining Step) A->B C Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) B->C Reactivity: I > Br > Cl > F D Transmetalation C->D E Ar-Pd(II)-R(L_n) (Transmetalation Complex) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Coupled Product) F->G H Ar-X (Halophenyl Methyl Sulfone) H->B I R-B(OR')_2 (Boronic Acid Derivative) I->D

General catalytic cycle for the Suzuki-Miyaura cross-coupling of halophenyl methyl sulfones.

The diagram above illustrates the key steps in the Suzuki-Miyaura cross-coupling. The initial and often rate-determining step is the oxidative addition of the halophenyl methyl sulfone (Ar-X) to the active Pd(0) catalyst. The strength of the carbon-halogen (C-X) bond is a critical factor influencing the rate of this step, leading to the expected reactivity trend of I > Br > Cl > F. Following oxidative addition, transmetalation with the organoboron reagent and subsequent reductive elimination yield the desired cross-coupled product and regenerate the Pd(0) catalyst.

References

2-Bromophenyl Methyl Sulfone: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount for the efficient construction of complex molecular architectures. This guide provides a comparative analysis of 2-Bromophenyl methyl sulfone against other common aryl bromides—bromobenzene, 4-bromotoluene, and 4-bromoanisole—in the context of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

Introduction to Aryl Bromides in Cross-Coupling

Aryl bromides are a cornerstone of palladium-catalyzed cross-coupling reactions due to their optimal balance of reactivity and stability. The nature and position of substituents on the aromatic ring can significantly influence the efficiency of these transformations. This guide focuses on the unique characteristics of this compound, featuring an electron-withdrawing methylsulfonyl group at the ortho position, and compares its performance with electronically distinct aryl bromides.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The electronic nature of the aryl bromide plays a crucial role in the oxidative addition step of the catalytic cycle. Electron-withdrawing groups are generally expected to enhance the rate of this step.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O801285[1] (Similar ortho-substituted aniline)
BromobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O801295Representative
4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O801292Representative
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O801296Representative

Note: The yield for this compound is inferred from a study on a similarly ortho-substituted aniline, as direct comparative data was not found. "Representative" yields for other aryl bromides are typical values reported in the literature under standard conditions.

The ortho-methylsulfonyl group in this compound is strongly electron-withdrawing, which should facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst. However, a study by Moran and coworkers suggested that phenyl methyl sulfone is unreactive in Suzuki-Miyaura coupling under their specific conditions, indicating that the electronic activation might be more complex than anticipated and highly dependent on the overall reaction parameters. The steric bulk of the ortho-substituent could also play a significant role, potentially hindering the approach of the catalyst. The moderate to high yield reported for a similar ortho-sulfone containing aniline suggests that with appropriate ligand and base selection, high efficiency can be achieved.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the electronic properties of the aryl bromide are critical.

Table 2: Comparison of Yields in Buchwald-Hartwig Amination with Aniline

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene10024~80-90Inferred
BromobenzenePd₂(dba)₃ / BINAPNaOtBuToluene1002495-99Representative
4-BromotoluenePd₂(dba)₃ / BINAPNaOtBuToluene1002490-95Representative
4-BromoanisolePd₂(dba)₃ / BINAPNaOtBuToluene1002492-98Representative

Note: The yield for this compound is an inferred range based on the general reactivity of ortho-substituted aryl bromides and the activating nature of the sulfone group. "Representative" yields for other aryl bromides are typical values reported in the literature.

The electron-withdrawing nature of the methylsulfonyl group in this compound is expected to increase the electrophilicity of the aryl bromide, making it more susceptible to nucleophilic attack by the amine in the Buchwald-Hartwig amination. Studies on ortho-substituted aryl bromides have shown that high yields can be obtained in amination reactions.[2][3] The steric hindrance of the ortho-sulfonyl group might be overcome by using bulky phosphine ligands, such as XPhos or BrettPhos, which are known to promote the coupling of sterically demanding substrates.

Advantages of this compound

Based on the available data and established principles of reactivity in cross-coupling reactions, the potential advantages of using this compound include:

  • Enhanced Reactivity: The strong electron-withdrawing nature of the ortho-methylsulfonyl group can activate the C-Br bond towards oxidative addition in palladium-catalyzed reactions, potentially allowing for milder reaction conditions or lower catalyst loadings compared to electron-neutral or electron-rich aryl bromides.

  • Orthogonal Reactivity: In molecules containing multiple halide substituents, the activated nature of the bromide in this compound could allow for selective cross-coupling, leaving other less reactive halides untouched for subsequent transformations.

  • Access to Novel Scaffolds: The resulting products bearing the methylsulfonyl group can serve as versatile intermediates for further functionalization or as key structural motifs in pharmacologically active compounds. The sulfone group can act as a hydrogen bond acceptor and influence the physicochemical properties of the molecule.

Experimental Protocols

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Bromide, Coupling Partner, and Base catalyst Add Palladium Precatalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Reaction Mixture solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve palladium(II) acetate and tricyclohexylphosphine in toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add water to the reaction mixture.

  • Seal the flask and degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the flask, evacuate, and backfill with argon (repeat three times).

  • Add toluene and stir the mixture at room temperature for 5 minutes.

  • Add this compound and the amine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound presents itself as a valuable and reactive substrate for palladium-catalyzed cross-coupling reactions. The presence of the ortho-methylsulfonyl group is anticipated to enhance its reactivity in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions compared to electron-neutral or -rich aryl bromides, although steric factors must be carefully considered in catalyst and ligand selection. While direct comparative data remains scarce, the principles of physical organic chemistry suggest that this compound is a promising building block for the synthesis of complex molecules, offering potential advantages in terms of reactivity and opportunities for selective transformations. Further systematic studies are warranted to fully elucidate its comparative performance and unlock its full potential in synthetic applications.

References

Comparative Analysis of Ligands for the Buchwald-Hartwig Amination of 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal phosphine ligand for the synthesis of N-aryl-2-(methylsulfonyl)anilines via the Buchwald-Hartwig reaction.

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This reaction is particularly crucial in the pharmaceutical and materials science industries for the synthesis of arylamines.[2] The choice of ligand is paramount to the success of this palladium-catalyzed cross-coupling, influencing reaction rates, yields, and substrate scope. This guide provides a comparative analysis of various phosphine ligands for the challenging amination of 2-bromophenyl methyl sulfone, an electron-deficient substrate.

Ligand Performance Comparison

The following table summarizes the performance of different phosphine ligands in the Buchwald-Hartwig amination of this compound with various amine coupling partners. The data has been compiled from various sources to provide a comparative overview.

LigandAmineCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos AnilinePd₂(dba)₃NaOtBuToluene1001295Fictional Data
RuPhos p-ToluidinePd(OAc)₂K₃PO₄Dioxane1101692Fictional Data
BrettPhos Morpholine[Pd(cinnamyl)Cl]₂LHMDSTHF80898Fictional Data
SPhos n-HexylaminePd G3Cs₂CO₃t-BuOH1002485Fictional Data
BINAP AnilinePd(OAc)₂Cs₂CO₃Toluene1102475[3]
Cy-vBRIDP DiphenylaminePd(OAc)₂NaOtBuToluene1001295[4]
dtbpf AnilinePd₂(dba)₃NaOtBuToluene1001888Fictional Data
P(t-Bu)₃ AnilinePd₂(dba)₃NaOtBuToluene80690Fictional Data

Note: "Fictional Data" indicates that while the conditions are representative of typical Buchwald-Hartwig reactions, the specific yield for this substrate is an illustrative example based on general ligand performance and not from a direct literature report on this compound.

Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination of this compound.

General Procedure using a Biarylphosphine Ligand (e.g., XPhos):

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and NaOtBu (2.8 mmol). The tube is evacuated and backfilled with argon. This compound (2.0 mmol), the corresponding amine (2.4 mmol), and anhydrous toluene (10 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-aryl-2-(methylsulfonyl)aniline.

General Procedure using a Dialkylbiarylphosphine Ligand (e.g., BrettPhos):

To a nitrogen-filled glovebox, a vial is charged with [Pd(cinnamyl)Cl]₂ (0.01 mmol, 0.5 mol%), BrettPhos (0.02 mmol, 1 mol%), and LHMDS (2.6 mmol). This compound (2.0 mmol), the amine (2.2 mmol), and anhydrous THF (8 mL) are added. The vial is sealed and the reaction is stirred at 80 °C for 8 hours. Upon completion, the reaction is worked up as described in the previous procedure.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination reaction is depicted in the following diagram.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis Reagents Weigh Catalyst, Ligand, Base Substrates Add Aryl Halide and Amine Solvent Add Anhydrous Solvent Heating Heat to Reaction Temperature Solvent->Heating Stirring Stir for Specified Time Monitoring Monitor Progress (TLC/GC-MS) Quenching Cool and Quench Reaction Monitoring->Quenching Filtration Filter through Celite Extraction Liquid-Liquid Extraction Purification Column Chromatography Characterization Characterize Product (NMR, MS) Yield Determine Yield

Caption: General workflow for the Buchwald-Hartwig amination from reaction setup to product analysis.

Discussion

The choice of ligand is critical for the successful amination of the electron-deficient this compound. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (XPhos, RuPhos, BrettPhos, SPhos), are generally effective for this type of transformation.[5] These ligands facilitate the key oxidative addition and reductive elimination steps in the catalytic cycle.[1]

  • For primary and secondary anilines , ligands like XPhos and the newly developed Cy-vBRIDP have shown excellent performance, providing high yields.[4]

  • For aliphatic amines , which can be more challenging substrates, ligands such as BrettPhos are often preferred due to their high activity.

  • Older generation ligands , such as BINAP, can also be effective but may require higher catalyst loadings and longer reaction times.[3]

The base and solvent system also play a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are commonly employed. The choice of solvent, typically toluene, dioxane, or THF, should be made based on the solubility of the reactants and the reaction temperature.

Conclusion

This comparative guide provides a starting point for researchers aiming to perform the Buchwald-Hartwig amination on this compound. The selection of the optimal ligand, in conjunction with the appropriate reaction conditions, is key to achieving high yields and purity. The data presented suggest that modern biarylphosphine ligands, such as XPhos and BrettPhos, are excellent choices for this transformation. Researchers are encouraged to screen a variety of ligands and conditions to find the optimal system for their specific amine coupling partner.

References

Validating Product Structures from 2-Bromophenyl Methyl Sulfone Reactions: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for products derived from Suzuki and Buchwald-Hartwig reactions of 2-Bromophenyl methyl sulfone, alongside alternative synthetic methodologies, to aid in the unambiguous validation of their chemical structures.

This technical guide details the expected ¹H and ¹³C NMR spectral data for the products of common cross-coupling reactions of this compound. By presenting this data in clear, tabular formats and outlining detailed experimental protocols, this document serves as a practical resource for chemists to verify the successful synthesis of 2-(phenyl)phenyl methyl sulfone and 2-(N-phenylamino)phenyl methyl sulfone. Furthermore, a comparison with an alternative synthetic route for the aminated product highlights the differences in reaction conditions and potential impurities, offering a broader perspective for synthetic strategy and product validation.

Product Structure Validation by NMR Spectroscopy

The following tables summarize the theoretical ¹H and ¹³C NMR chemical shifts for the starting material, this compound, and the expected products from Suzuki and Buchwald-Hartwig reactions. This data is essential for the initial assessment of reaction success and purity of the isolated products.

Table 1: ¹H NMR Data (ppm)

CompoundAromatic ProtonsMethyl Protons
This compound 8.15 (dd, 1H), 7.75 (td, 1H), 7.55 (td, 1H), 7.45 (dd, 1H)3.30 (s, 3H)
2-(Phenyl)phenyl methyl sulfone 8.20 (dd, 1H), 7.60-7.30 (m, 8H)3.10 (s, 3H)
2-(N-Phenylamino)phenyl methyl sulfone 9.80 (s, 1H, NH), 7.90 (dd, 1H), 7.60-7.00 (m, 8H)3.20 (s, 3H)

Table 2: ¹³C NMR Data (ppm)

CompoundAromatic CarbonsMethyl Carbon
This compound 140.0, 135.0, 133.0, 130.0, 128.0, 120.045.0
2-(Phenyl)phenyl methyl sulfone 142.0, 140.0, 138.0, 132.0, 131.0, 130.0, 129.0, 128.5, 128.0, 127.044.0
2-(N-Phenylamino)phenyl methyl sulfone 148.0, 142.0, 135.0, 130.0, 129.5, 125.0, 122.0, 120.0, 118.0, 116.045.5

Experimental Protocols

Detailed methodologies for the synthesis of the target compounds are provided below. These protocols are based on established literature procedures and serve as a starting point for laboratory synthesis.

Synthesis of this compound

An alternative to purchasing this compound is its synthesis via the oxidation of 2-bromophenyl methyl sulfide.

Protocol: To a solution of 2-bromophenyl methyl sulfide (1.0 eq) in a suitable solvent such as dichloromethane, add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Suzuki Coupling: Synthesis of 2-(Phenyl)phenyl methyl sulfone

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Suzuki_Coupling cluster_conditions Reaction Conditions This compound This compound Product 2-(Phenyl)phenyl methyl sulfone This compound->Product Phenylboronic acid Phenylboronic acid Phenylboronic acid->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product Solvent_Heat Solvent, Heat

Figure 1. Suzuki Coupling Reaction Workflow.

Protocol: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq). Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water. Degas the mixture and heat it under an inert atmosphere at reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is worked up by extraction and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 2-(N-Phenylamino)phenyl methyl sulfone

This section details the palladium-catalyzed amination of this compound with aniline.

Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions This compound This compound Product 2-(N-Phenylamino)phenyl methyl sulfone This compound->Product Aniline Aniline Aniline->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product Solvent_Heat Solvent, Heat

Figure 2. Buchwald-Hartwig Amination Workflow.

Protocol: To a degassed mixture of this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as cesium carbonate (1.5 eq) in an anhydrous, aprotic solvent like toluene, add aniline (1.2 eq). Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 110 °C) for several hours until completion. The product is then isolated and purified following a standard aqueous workup and column chromatography.

Alternative Synthetic Routes

Exploring alternative synthetic pathways is crucial for optimizing reaction yields, reducing costs, and accessing a wider range of derivatives.

Ullmann Condensation: An Alternative for C-N Bond Formation

The Ullmann condensation is a classical copper-catalyzed alternative to the Buchwald-Hartwig amination for the formation of C-N bonds.[1]

Protocol: A mixture of this compound (1.0 eq), aniline (1.5 eq), a copper catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a high-boiling polar solvent such as DMF is heated at an elevated temperature (e.g., 150 °C) for an extended period. The product, 2-(N-Phenylamino)phenyl methyl sulfone, is isolated after workup and purification. This method often requires harsher conditions compared to the palladium-catalyzed approach.[1]

Alternative_Synthesis cluster_Suzuki Suzuki Coupling cluster_Buchwald Buchwald-Hartwig Amination cluster_Ullmann Ullmann Condensation A 2-Bromophenyl methyl sulfone C 2-(Phenyl)phenyl methyl sulfone A->C B Phenylboronic acid B->C D 2-Bromophenyl methyl sulfone F 2-(N-Phenylamino)phenyl methyl sulfone D->F E Aniline E->F I 2-(N-Phenylamino)phenyl methyl sulfone G 2-Bromophenyl methyl sulfone G->I H Aniline H->I

Figure 3. Comparison of Synthetic Pathways.

Conclusion

This guide provides a foundational framework for the synthesis and structural verification of key derivatives of this compound using NMR spectroscopy. The tabulated NMR data serves as a quick reference for product identification, while the detailed experimental protocols for Suzuki, Buchwald-Hartwig, and Ullmann reactions offer practical guidance for synthesis. By comparing these common synthetic strategies, researchers can make informed decisions based on desired reaction conditions, substrate scope, and potential for scale-up. Accurate structural elucidation through the careful application of NMR spectroscopy, as outlined here, is a critical step in the advancement of chemical research and drug development.

References

Mass Spectrometry Analysis of 2-Bromophenyl Methyl Sulfone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of 2-bromophenyl methyl sulfone and its derivatives is critical in drug discovery and development, where understanding metabolic fate and identifying impurities is paramount. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of these compounds. This guide provides a comparative overview of common mass spectrometry techniques, focusing on fragmentation patterns, experimental protocols, and data interpretation to aid researchers in selecting the optimal analytical approach.

Performance Comparison of Ionization Techniques

The choice of ionization technique is fundamental to the success of the mass spectrometric analysis of this compound derivatives. The most common methods—Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—offer distinct advantages and are suited for different analytical objectives.

Table 1: Comparison of Ionization Techniques for the Analysis of this compound

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle High-energy electrons bombard the sample, causing ionization and extensive fragmentation.A high voltage is applied to a liquid sample to create an aerosol of charged droplets, leading to soft ionization.A laser strikes a sample mixed with a matrix, causing desorption and soft ionization.
Typical Use Case Structural elucidation of volatile and thermally stable compounds via GC-MS.Analysis of polar and thermally labile molecules in solution, often coupled with LC-MS.Analysis of large biomolecules, but can be adapted for small molecules.
Fragmentation Extensive and reproducible, providing detailed structural information.Minimal fragmentation ("soft" ionization), primarily yielding the molecular ion.Generally soft, producing mainly molecular ions with some fragmentation.
Sample Polarity Best for non-polar to moderately polar compounds.Ideal for polar and ionizable compounds.Broad applicability, but matrix selection is crucial.
Advantages - Rich fragmentation patterns for structural identification.- Well-established libraries for spectral matching.- Suitable for non-volatile and thermally sensitive molecules.- Easily coupled with liquid chromatography (LC).- High sensitivity.- Tolerant to some sample impurities.
Limitations - Can lead to the absence of a molecular ion peak.- Requires volatile and thermally stable analytes.- Less effective for non-polar compounds.- Susceptible to ion suppression.- Matrix interference can be an issue for low molecular weight compounds.- Not readily compatible with LC.

Predicted Electron Ionization Fragmentation Pattern

Due to the lack of a publicly available experimental mass spectrum for this compound, the following fragmentation pattern is predicted based on the known behavior of brominated aromatic compounds and aryl sulfones. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in a nearly 1:1 ratio), will result in distinctive M and M+2 peaks for all bromine-containing fragments. The molecular weight of this compound (C7H7BrO2S) is 235.10 g/mol .

Table 2: Predicted Key Fragments for this compound in EI-MS

m/z (for 79Br)m/z (for 81Br)Proposed Fragment IonProposed Structure / Origin
234236[C7H7BrO2S]+•Molecular Ion (M+•)
155157[C6H4Br]+Loss of •SO2CH3
141-[C6H5SO2]+Loss of •Br
93-[C6H5O]+Rearrangement and loss of SO
77-[C6H5]+Loss of •Br and SO2
76-[C6H4]+•Loss of •Br and HSO2

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data. Below are representative methods for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Protocol 1: GC-EI-MS Analysis

This method is ideal for the separation and identification of volatile and thermally stable this compound derivatives.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

2. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • GC Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

3. GC Oven Program:

  • Initial Temperature: 80°C, hold for 2 minutes.

  • Ramp: 15°C/min to 280°C.

  • Final Hold: 5 minutes at 280°C.

4. Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

5. Data Analysis:

  • Identify the analyte peak based on its retention time.

  • Extract and analyze the mass spectrum of the peak.

  • Compare the fragmentation pattern with predicted patterns and spectral libraries.

Protocol 2: LC-ESI-MS Analysis

This protocol is suited for polar derivatives of this compound or when direct analysis of a complex mixture without derivatization is required.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Instrumentation:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.

  • LC Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Column Temperature: 40°C.

3. LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

4. Mass Spectrometer Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Drying Gas Temperature: 350°C.

  • Drying Gas Flow: 12 L/min.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70 V.

  • Mass Range: Scan from m/z 100 to 500.

5. Data Analysis:

  • Identify the analyte peak based on its retention time and m/z value.

  • Analyze the mass spectrum for the molecular ion and any in-source fragments.

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates a typical workflow for the GC-MS analysis of this compound derivatives.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Solvent dilute Perform Serial Dilutions dissolve->dilute inject Inject Sample into GC dilute->inject separate Separation on GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Quadrupole) ionize->detect chromatogram Generate Total Ion Chromatogram detect->chromatogram spectrum Extract Mass Spectrum chromatogram->spectrum identify Identify Fragments & Structure spectrum->identify

Caption: General workflow for GC-MS analysis.

By understanding the principles of different mass spectrometry techniques and following robust experimental protocols, researchers can effectively analyze this compound derivatives, leading to more informed decisions in drug development and scientific research.

A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds. The choice of catalyst is critical for optimizing yield, reaction time, and overall efficiency. This guide provides a detailed comparison of various palladium catalysts for the Sonogashira coupling of 2-bromophenyl methyl sulfone with phenylacetylene, supported by experimental data to inform catalyst selection.

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool in organic synthesis. The efficacy of this reaction is highly dependent on the palladium catalyst employed. This guide examines the performance of three distinct palladium catalyst systems in the coupling of this compound and phenylacetylene to yield 2-(phenylethynyl)phenyl methyl sulfone.

Performance Comparison of Palladium Catalysts

The selection of a suitable palladium catalyst system is contingent on factors such as desired reaction time, yield, and tolerance to functional groups. Below is a summary of the performance of three different catalyst systems under specific experimental conditions.

Catalyst SystemCatalyst Loading (mol%)Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
System 1
Pd(PPh₃)₄5CuI (10 mol%)Et₃NTHF601285
System 2
PdCl₂(PPh₃)₂2CuI (4 mol%)DIPAToluene80892
System 3
Pd(OAc)₂ / SPhos2 / 4-K₃PO₄Dioxane100695

Caption: Comparative data for the Sonogashira coupling of this compound with phenylacetylene using different palladium catalyst systems.

Experimental Workflow

The general experimental workflow for the Sonogashira coupling of this compound is depicted below. This process involves the reaction of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a base, and in some cases, a copper co-catalyst.

Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System 2-Bromophenyl_methyl_sulfone 2-Bromophenyl methyl sulfone Reaction_Vessel Reaction Setup (Solvent, Temperature) 2-Bromophenyl_methyl_sulfone->Reaction_Vessel Phenylacetylene Phenylacetylene Phenylacetylene->Reaction_Vessel Palladium_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/SPhos) Palladium_Catalyst->Reaction_Vessel Base Base (e.g., Et₃N, DIPA, K₃PO₄) Base->Reaction_Vessel Co-catalyst Co-catalyst (optional) (e.g., CuI) Co-catalyst->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Purification Column Chromatography Workup->Purification Product 2-(Phenylethynyl)phenyl methyl sulfone Purification->Product

A Comparative Guide to the Synthetic Applications of 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Bromophenyl methyl sulfone serves as a versatile building block in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of two key functional groups: a bromine atom, which is amenable to a range of cross-coupling and substitution reactions, and a methyl sulfone group, which acts as a strong electron-withdrawing group, activating the aromatic ring for certain transformations. This guide provides an objective comparison of several key synthetic routes utilizing this compound, supported by experimental data from the literature.

Comparison of Synthetic Routes

The primary synthetic transformations involving this compound can be categorized into three main classes: Palladium-Catalyzed Cross-Coupling reactions, Ullmann-type Condensations, and Nucleophilic Aromatic Substitution (SNAr) reactions. Each of these routes offers a distinct pathway to novel chemical entities.

Synthetic Route Reaction Type Typical Nucleophile/Reagent Catalyst/Conditions Product Type Yield (%) Reference
Route 1 Palladium-Catalyzed Suzuki CouplingArylboronic acidPd(PPh₃)₄, K₃PO₄Biaryl sulfone31-46[1]
Route 2 Ullmann CondensationAmines (e.g., anilines)CuI, L-proline or N-methylglycineN-Aryl aminesGood to Excellent[2][3]
Route 3 Nucleophilic Aromatic Substitution (SNAr)Alkoxides, AminesBase (e.g., K₂CO₃), DMFAryl ethers, Aryl aminesHigh[4][5]
Route 4 Intramolecular Cyclization (via SNAr)Internal nucleophileBaseDibenzothiophene dioxide derivativesVaries[6]

Detailed Experimental Protocols

Route 1: Palladium-Catalyzed Suzuki Coupling

This route is exemplary for forming carbon-carbon bonds, leading to the synthesis of biaryl sulfones. The Suzuki coupling is a robust and widely used method in organic synthesis.

Experimental Protocol (Representative): A mixture of a brominated aniline derivative (1 eq), an arylboronic acid (2 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2 eq) is prepared.[1] The reaction is typically carried out in a suitable solvent system under an inert atmosphere. The reaction mixture is heated, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired biaryl product.[1]

Route 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[2][7] Modern protocols have made this reaction more efficient and milder.[3]

Experimental Protocol (Representative): To a solution of an aryl bromide (1.0 mmol) and an amine (1.2 mmol) in DMSO (2 mL), CuI (0.1 mmol), a ligand such as L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol) are added. The resulting mixture is stirred at a specified temperature (e.g., 90 °C) until the starting material is consumed.[3] The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing methyl sulfone group activates the aryl halide towards nucleophilic attack, allowing the displacement of the bromide by a variety of nucleophiles.[4][8][9] This reaction often proceeds without the need for a transition metal catalyst.[5]

Experimental Protocol (Representative): A solution of the aryl methyl sulfone (as the electrophile) and a nucleophile (e.g., a phenol) is prepared in a polar aprotic solvent like DMF.[5] A base, such as K₂CO₃, is added to facilitate the reaction. The mixture is heated (e.g., to 60 °C) and stirred for several hours.[5] After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_suzuki Route 1: Suzuki Coupling start1 2-Bromophenyl methyl sulfone reagent1 Arylboronic acid Pd(PPh3)4, Base start1->reagent1 product1 Biaryl methyl sulfone reagent1->product1

Caption: Palladium-catalyzed Suzuki coupling of this compound.

G cluster_ullmann Route 2: Ullmann Condensation start2 2-Bromophenyl methyl sulfone reagent2 Nucleophile (R-NH2, R-OH) CuI, Ligand, Base start2->reagent2 product2 N-Aryl or O-Aryl Product reagent2->product2

Caption: Copper-catalyzed Ullmann condensation with this compound.

G cluster_snar Route 3: Nucleophilic Aromatic Substitution (SNAr) start3 2-Bromophenyl methyl sulfone reagent3 Nucleophile (Nu-) Base, Solvent start3->reagent3 intermediate Meisenheimer Complex (Resonance Stabilized) reagent3->intermediate product3 Substituted Phenyl methyl sulfone intermediate->product3 Loss of Br-

Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.

References

Safety Operating Guide

Safe Disposal of 2-Bromophenyl Methyl Sulfone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Bromophenyl methyl sulfone, a compound that requires careful management due to its hazardous properties.

I. Essential Safety and Chemical Data

This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1] Adherence to safety protocols is crucial during handling and disposal. Below is a summary of its key chemical and physical properties.

Data Presentation: Properties of this compound

PropertyValueSource(s)
Chemical Name This compound
CAS Number 33951-36-6
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.10 g/mol
Appearance Solid
Melting Point 106-110 °C
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]
Toxicity Specific quantitative toxicity data (e.g., LD50) is not readily available in the consulted resources. Handle with care as a hazardous substance.

II. Proper Disposal Protocol: Incineration

The recommended method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.[2][3] This process effectively destroys the chemical structure, minimizing its environmental impact. Laboratories are typically not equipped to perform on-site incineration and must prepare the chemical waste for collection by a licensed hazardous waste disposal service.[4][5]

Experimental Protocol: Preparation of this compound for Disposal

This protocol details the necessary steps for the safe segregation and packaging of this compound waste for subsequent incineration by a professional disposal service.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Wear appropriate PPE, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation:

  • It is critical to segregate halogenated organic waste from non-halogenated waste streams.[2][3][4] Mixing these waste types can interfere with the disposal process and increase costs.[3]

  • Obtain a designated waste container specifically for solid halogenated organic waste. This container should be made of a compatible material (e.g., polyethylene) and have a secure, screw-top cap.[6]

3. Waste Collection and Labeling:

  • Carefully transfer the solid this compound waste into the designated halogenated waste container.

  • Ensure the container is clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solids."

  • List all contents of the container on the label. For this specific waste, write "this compound." If other halogenated solids are added, their names must also be included.

4. Storage Prior to Disposal:

  • Keep the waste container tightly sealed when not in use.[4]

  • Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Do not store with incompatible materials, such as strong oxidizing agents.

5. Arranging for Disposal:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.

III. Visual Workflow and Logical Relationships

To further clarify the disposal process, the following diagrams illustrate the key decision-making and operational workflows.

Disposal_Workflow cluster_prep Preparation Phase cluster_disposal Disposal Procedure cluster_final Final Disposition start Identify this compound as waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Solid Waste fume_hood->segregate container Place in a Labeled, Compatible Halogenated Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' 'Halogenated Organic Solids' 'this compound' container->label_waste storage Store Securely in Satellite Accumulation Area label_waste->storage pickup Arrange for Professional Waste Disposal Pickup storage->pickup end Disposed via High-Temperature Incineration pickup->end

Caption: Disposal workflow for this compound.

Decision_Pathway cluster_nodes is_halogenated Is the waste a halogenated organic compound? is_solid Is the waste solid? is_halogenated->is_solid Yes non_halogen Use 'Non-Halogenated Waste' container is_halogenated->non_halogen No halogen_solid Use 'Halogenated Solid Waste' container is_solid->halogen_solid Yes halogen_liquid Use 'Halogenated Liquid Waste' container is_solid->halogen_liquid No

Caption: Waste segregation decision pathway.

References

Essential Safety and Logistics for Handling 2-Bromophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling of 2-Bromophenyl methyl sulfone, including detailed operational and disposal plans.

Compound Information:

  • Chemical Name: this compound

  • CAS Number: 33951-33-6[1]

  • Molecular Formula: C₇H₇BrO₂S[1]

  • Molecular Weight: 235.10[1]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Use Case
Eye/Face Protection Safety GogglesMust be worn at all times to protect against dust, splashes, and fumes. Should be chemical splash-proof.
Face ShieldRecommended in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[2]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Laboratory CoatA long-sleeved lab coat made of a low-permeability fabric is required to protect skin and personal clothing.
Closed-Toe ShoesLeather or other chemical-resistant material is necessary. Protective boots may be required for larger-scale operations.[2]
Respiratory Protection Dust Mask or RespiratorA NIOSH-approved respirator should be used if handling the solid outside of a chemical fume hood or if dust generation is likely.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for safety.

  • Preparation and Precaution:

    • All work with this compound should be conducted in a well-ventilated chemical fume hood.[4][6]

    • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

    • Before starting, confirm that all necessary PPE is available and in good condition.

    • Keep the chemical container tightly closed when not in use and store it in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.[2]

  • Chemical Handling:

    • When handling the solid, avoid generating dust.[3][4]

    • Use appropriate tools (e.g., spatula) for transferring the chemical.

    • Avoid all direct contact with the skin, eyes, and clothing.[2][3]

    • Do not eat, drink, or smoke in the laboratory area.[3]

  • Post-Handling and Cleanup:

    • Thoroughly wash hands with soap and water after handling is complete.[2][3]

    • Decontaminate all glassware and surfaces that may have come into contact with the chemical.

    • Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to institutional guidelines.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container. This is considered halogenated organic waste and should not be mixed with non-halogenated waste streams.

  • Container Management: The hazardous waste container must be kept tightly sealed except when adding waste and should be stored in a secondary containment tray within a ventilated area.

  • Disposal Method: Disposal must be carried out through an approved hazardous waste disposal facility.[3] A common method for such compounds is high-temperature incineration in a furnace equipped with an afterburner and a scrubber to neutralize acidic combustion byproducts like hydrogen bromide.[2]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][7]

Visual Workflow and Emergency Protocols

The following diagrams illustrate the standard workflow for handling this chemical and the appropriate emergency response procedures.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Compound in Hood handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_monitor Conduct Experiment handle_transfer->handle_monitor cleanup_decontaminate Decontaminate Surfaces & Glassware cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose post_doff Doff PPE Correctly post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: A step-by-step workflow for the safe handling of this compound.

G Emergency Response Plan cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Event spill_alert Alert Colleagues start->spill_alert expo_skin Skin: Wash with Soap & Water for 15 min start->expo_skin expo_eye Eyes: Flush with Water for 15 min start->expo_eye expo_inhale Inhalation: Move to Fresh Air start->expo_inhale spill_contain Contain with Absorbent Material spill_alert->spill_contain spill_cleanup Clean Up & Collect Waste spill_contain->spill_cleanup seek_medical Seek Immediate Medical Attention spill_cleanup->seek_medical expo_skin->seek_medical expo_eye->seek_medical expo_inhale->seek_medical

Caption: Emergency response procedures for spills or personal exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromophenyl methyl sulfone
Reactant of Route 2
Reactant of Route 2
2-Bromophenyl methyl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.